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DL-2-Phenyl glycine hydrochloride Documentation Hub

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  • Product: DL-2-Phenyl glycine hydrochloride
  • CAS: 71849-99-5

Core Science & Biosynthesis

Foundational

DL-alpha-phenylglycine HCl chemical structure and molecular weight

An In-Depth Technical Guide to DL-α-Phenylglycine Hydrochloride: Structure, Properties, and Synthesis Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of DL-α-phenylglyci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to DL-α-Phenylglycine Hydrochloride: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of DL-α-phenylglycine hydrochloride, a key chiral building block utilized by researchers, scientists, and drug development professionals. We will delve into its core chemical characteristics, compare it to its free amino acid form, and provide field-proven insights into its synthesis and analysis.

Foundational Chemistry: Structure and Identification

DL-α-Phenylglycine is a non-proteinogenic amino acid distinguished by a phenyl group attached to the α-carbon of a glycine backbone. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The hydrochloride salt is formed by the protonation of the primary amine, a common strategy to enhance the solubility and stability of amino acids.

The transformation from the free amino acid (zwitterionic in neutral pH) to the hydrochloride salt involves the reaction of the basic amino group with hydrochloric acid. This results in the formation of an ammonium chloride functional group, which significantly alters the molecule's physical properties.

Caption: Chemical structures of DL-α-Phenylglycine and its Hydrochloride salt.

The table below summarizes the key chemical identifiers for both the free amino acid and its hydrochloride salt.

IdentifierDL-α-PhenylglycineDL-α-Phenylglycine HCl
IUPAC Name 2-Amino-2-phenylacetic acid[1][2]2-Amino-2-phenylacetic acid hydrochloride
Synonyms (±)-α-Aminophenylacetic acid, DL-2-Phenylglycine[3](±)-α-Aminophenylacetic acid hydrochloride
CAS Number 2835-06-5[1][2][3]Not consistently assigned
Molecular Formula C₈H₉NO₂[1][2][4]C₈H₁₀ClNO₂
SMILES NC(C(=O)O)C1=CC=CC=C1[1][2][NH3+]C(C(=O)O)C1=CC=CC=C1.[Cl-]
InChI Key ZGUNAGUHMKGQNY-UHFFFAOYNA-N[1][2]InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H

Physicochemical Properties: A Comparative Analysis

The conversion to a hydrochloride salt profoundly impacts the physicochemical properties of the parent compound. The increased polarity and ionic character enhance aqueous solubility, a critical factor in many experimental and developmental workflows.

PropertyDL-α-PhenylglycineDL-α-Phenylglycine HCl
Molecular Weight 151.16 g/mol [1][4][5]187.62 g/mol
Appearance White to off-white crystalline powder[6][7]White crystalline solid[8]
Melting Point ~290-302 °C (sublimes, decomposes)[1][6]Data not readily available; likely decomposes.
Solubility Soluble in hot water and alkali; slightly soluble in ether.[6]Soluble in water and dilute aqueous acid; sparingly soluble in concentrated HCl.[9]

Note: The molecular weight of the HCl salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to that of the free base.

Experimental Protocols: Synthesis and Analysis

The hydrochloride salt is not only a final product but also a common intermediate in the synthesis and purification of the free amino acid.[9] The following protocol details the preparation of the hydrochloride salt from the free amino acid, a method grounded in established chemical principles.

Protocol 1: Preparation of DL-α-Phenylglycine HCl from Free Amino Acid

This protocol is adapted from procedures described for converting amino acids to their hydrochloride salts for synthetic applications.[8]

Causality: The use of a non-protic, non-polar solvent like p-xylene is crucial. It serves as a medium for the suspension, allowing the gaseous HCl to react efficiently with the basic amino group without solvating the resulting ionic salt, which facilitates its precipitation and isolation.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g (66.1 mmol) of DL-α-phenylglycine in 75 mL of p-xylene within a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Reaction: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature (20-25°C).

  • Monitoring: Continue the gas introduction for approximately 1 hour. The reaction is typically exothermic. Monitor the temperature to ensure it does not rise excessively. The completion of the reaction is indicated by the transformation of the suspended solid into the hydrochloride salt.

  • Isolation: Once the reaction is complete, stop the gas flow and filter the resulting solid suspension under vacuum.

  • Washing: Wash the collected crystalline solid with two 20 mL portions of p-xylene to remove any unreacted starting material or residual solvent.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield DL-α-phenylglycine hydrochloride.

workflow start Suspend DL-α-Phenylglycine in p-xylene react Bubble dry HCl gas through suspension at 20-25°C start->react Initiate Reaction filter Filter the solid product react->filter Isolate Product wash Wash crystals with p-xylene filter->wash Purify dry Dry under vacuum to constant weight wash->dry end_product DL-α-Phenylglycine HCl dry->end_product Final Product

Caption: Experimental workflow for the synthesis of DL-α-Phenylglycine HCl.

Protocol 2: Analytical Characterization by Potentiometric Titration

To validate the identity and purity of the synthesized hydrochloride salt, a non-aqueous potentiometric titration can be employed. This method is effective for differentiating between the hydrochloride salt of the amino acid and any residual free amino acid.[8]

Trustworthiness: This self-validating system relies on the distinct acidic properties of the carboxylic acid proton and the ammonium proton in a non-aqueous solvent. The different pKa values in a solvent like methanol allow for their separate titration, providing a quantitative measure of both the desired product and potential impurities.[8]

Methodology Outline:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in anhydrous methanol.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide in methanol using a potentiometric titrator equipped with a suitable electrode system (e.g., glass and reference electrodes).

  • Data Analysis: The resulting titration curve will show distinct equivalence points corresponding to the neutralization of the different acidic protons. The volume of titrant consumed for each endpoint allows for the calculation of the percentage of DL-α-phenylglycine hydrochloride and any unreacted DL-α-phenylglycine.

Applications in Research and Drug Development

DL-α-Phenylglycine and its derivatives are crucial intermediates in the pharmaceutical industry. They form the side chains of several semi-synthetic β-lactam antibiotics, including ampicillin, epicillin, and cephalexin. The use of the hydrochloride salt can be advantageous in certain synthetic routes due to its enhanced solubility in specific reaction media and its inherent stability.

Conclusion

DL-α-Phenylglycine hydrochloride is a fundamentally important derivative of its parent amino acid. Its distinct chemical structure and altered physicochemical properties, particularly its enhanced solubility, make it a valuable compound for chemical synthesis and pharmaceutical development. The protocols outlined in this guide provide a robust framework for its preparation and analysis, ensuring a high degree of scientific integrity and reproducibility for researchers in the field.

References

  • Organic Syntheses. dl-α-AMINOPHENYLACETIC ACID. Available from: [Link]

  • ChemBK. DL-α- PHENYLGLYCINE. Available from: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2835-06-5 DL-a-Phenylglycine Impurity. Available from: [Link]

  • Google Patents. CN1130623A - Synthesis of dL-phenylglycine by halogenating-ammoniation of phenylacetic acid.
  • PubChem. 2-Phenylglycine. Available from: [Link]

  • PubChem. L-alpha-Phenylglycine. Available from: [Link]

  • Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Journal of Mass Spectrometry. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Available from: [Link]

  • ResearchGate. Synthesis of dl-α(m-Carboxyphenyl)-glycine. Available from: [Link]

  • PubChem. Phenylglycine, D-. Available from: [Link]

  • MicroSolv Technology Corporation. Phenylglycine and Phenylalanine Analyzed with HPLC. Available from: [Link]

  • Splendid Lab Pvt. Ltd. DL-alpha-Phenylglycine. Available from: [Link]

  • European Patent Office. EP 0614882 A1 - A process for the preparation of D- -phenylglycine chloride hydrochloride. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Crystallization of DL-2-Phenylglycine Hydrochloride

Topic: DL-2-Phenylglycine Hydrochloride Solubility in Water vs. Ethanol Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3] [1][2][3] Part 1: Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DL-2-Phenylglycine Hydrochloride Solubility in Water vs. Ethanol Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

[1][2][3]

Part 1: Executive Summary & Physicochemical Characterization[1][2][4]

Executive Summary

The solubility differential of DL-2-Phenylglycine hydrochloride (DL-2-PG[1][2][3]·HCl) between water and ethanol is a critical parameter in its synthesis, purification, and resolution.[2][3][4] As the hydrochloride salt of an


-amino acid, DL-2-PG[1][2][3][4][5][6]·HCl exhibits a high solubility in water  driven by ionic dissociation and hydration enthalpy, contrasting sharply with its limited solubility in ethanol .[2][3][4] This guide analyzes the thermodynamic drivers of this behavior and provides validated protocols for exploiting this difference in antisolvent crystallization and purification workflows.[4]
Physicochemical Identity[1][2][3][4][7][8]
  • Compound: DL-2-Phenylglycine Hydrochloride[1][2][3][5][6][7][8]

  • CAS (Free Base): 2835-06-5 (DL-form); 875-74-1 (D-form)[1][2][3][4]

  • CAS (HCl Salt): Specific salt CAS varies by supplier; often prepared in situ.[2][3][4]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 187.62 g/mol [1][2][3]

  • Structure: An aromatic amino acid salt where the

    
    -amino group is protonated (
    
    
    
    ), paired with a chloride counterion (
    
    
    ).[1][2][3][4]

Part 2: Solubility Profile & Thermodynamic Mechanisms[1][2][3]

Solubility Data Comparison

The following table summarizes the solubility behavior based on thermodynamic principles and industrial isolation protocols.

Solvent SystemSolubility ClassificationThermodynamic DriverProcess Application
Water (

)
Freely Soluble (>100 g/L est.)[1][2][3]High dielectric constant (

) stabilizes dissociated ions (

,

).[1][2][3][4]
Solvent for reaction, hydrolysis, and initial dissolution.[2][3][4]
Ethanol (EtOH) Sparingly Soluble (<20 g/L est.)Lower dielectric constant (

) favors ion-pairing over solvation; increases lattice energy barrier.[2][3][4]
Antisolvent for crystallization; wash solvent for filter cakes.[2][3][4]
Methanol (MeOH) Slightly Soluble Intermediate polarity; dissolves impurities but typically precipitates the salt at low temps.[3][4]Impurity purging during filtration.[1][2][3][4]
Toluene/Xylene Practically Insoluble Non-polar nature cannot solvate the ionic salt lattice.[2][3]Reaction medium for in situ hydrochlorination (precipitates product).[2][3][4]
Mechanistic Analysis: Why the Difference?

The solubility contrast is governed by the Born solvation energy and the Common Ion Effect .

  • Water (Dissociation): In aqueous media, the lattice energy of the crystalline salt is overcome by the high enthalpy of hydration for both the ammonium cation and the chloride anion.[4]

    
    
    The zwitterionic character of the free amino acid is suppressed by the excess acid (HCl), keeping the carboxyl group protonated (-COOH) and the amine charged (-NH3+), maximizing solubility in the high-dielectric solvent.[1][3][4]
    
  • Ethanol (Ion Pairing & Aggregation): Ethanol has a significantly lower dielectric constant.[2][3][4] It cannot effectively shield the electrostatic attraction between the organic cation and the chloride anion.[4] Consequently, the equilibrium shifts toward ion-pair formation and subsequent crystal lattice nucleation.[2][3] This makes ethanol an ideal antisolvent to force the precipitation of the salt from aqueous concentrates.

Part 3: Visualization of Solvation & Workflow

Diagram: Solvation Dynamics & Process Workflow

The following diagram illustrates the molecular solvation difference and the resulting purification workflow.

SolubilityDynamics cluster_0 Solvent Interaction cluster_1 Purification Workflow Salt DL-2-PG·HCl (Crystalline Lattice) Water Water (High Dielectric) Salt->Water Add Solvent Ethanol Ethanol (Low Dielectric) Salt->Ethanol Add Solvent Solvated Dissociated Ions (Stable Solution) Water->Solvated Hydration Enthalpy > Lattice Energy Precipitate Ion Pairs / Aggregates (Precipitation) Ethanol->Precipitate Strong Ion Pairing Dissolve 1. Dissolve in Min. Water (Warm) AddAnti 2. Add Ethanol (Antisolvent) Dissolve->AddAnti Create Supersaturation Cool 3. Cooling Crystallization (0-5°C) AddAnti->Cool Reduce Solubility Filter 4. Filtration & Ethanol Wash Cool->Filter Isolate Solids Pure Purified Salt Filter->Pure Remove Impurities

Caption: Comparative solvation mechanisms (left) driving the antisolvent crystallization workflow (right).[1][2][3][4]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this "Gold Standard" method to generate precise solubility curves for your specific lot of material.

Materials:

  • DL-2-Phenylglycine Hydrochloride (dried).[1][2][3][4][5][6][8]

  • Solvents: HPLC-grade Water, Absolute Ethanol.[1][2][3][4]

  • Equipment: Thermostated shaker bath, 0.45 µm syringe filters, analytical balance.

Step-by-Step:

  • Saturation: Add excess DL-2-PG·HCl to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant using a syringe and filter through a 0.45 µm PTFE filter (pre-warmed to T_exp to prevent precipitation).[3][4]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing dish.

    • Evaporate solvent (vacuum oven at 50°C) until constant weight is achieved.[2][3][4]

    • Calculation:

      
      .[3][4]
      
Protocol B: Purification via Antisolvent Crystallization

This protocol exploits the water/ethanol solubility differential to purify the salt.[4]

  • Dissolution: Dissolve crude DL-2-PG·HCl in the minimum volume of water at 40–50°C. (Target approx. 0.5 g/mL).[2][3][4]

  • Filtration: Filter hot to remove insoluble mechanical impurities.[2][3][4]

  • Antisolvent Addition: Slowly add absolute ethanol (volume ratio 3:1 to water) with vigorous stirring. The solution should turn cloudy.

  • Crystallization: Cool the slurry to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystals under vacuum.

  • Washing: Crucial Step – Wash the filter cake with cold ethanol.[2][3][4] This removes mother liquor impurities without re-dissolving the salt (unlike a water wash).[3][4]

  • Drying: Dry in a vacuum oven at 50°C.

Part 5: Troubleshooting & Optimization

  • Oiling Out: If the product separates as an oil rather than crystals upon ethanol addition, the water concentration is likely too high.[4] Fix: Seed the mixture with pure crystals or increase the ethanol ratio more slowly.

  • Low Yield: Solubility in the water/ethanol mix may still be too high.[2][3][4] Fix: Increase the ethanol ratio to 5:1 or cool to -10°C.

  • Hydrolysis Risk: Phenylglycine derivatives can hydrolyze or racemize under extreme pH.[2][3][4] Ensure the presence of excess HCl if stability is compromised, but generally, the salt is stable in neutral ethanol/water mixtures.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170253, (R)-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from [Link][4]

  • European Patent Office. Process for the preparation of D-(-)-phenylglycine chloride hydrochloride (EP0614882A1).[1][2][3] Describes the use of non-chlorinated solvents and crystallization techniques.[4][6][9] Retrieved from

  • Organic Syntheses. dl-alpha-Aminophenylacetic Acid. Coll. Vol. 1, p. 21; Vol. 9, p.[2][3][4] 4. Detailed synthesis and purification via ethanol washing.[2][3][4][9] Retrieved from [Link][4]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Establishes general solubility trends of amino acids in hydroalcoholic systems. Retrieved from [Link][4]

Sources

Foundational

DL-2-Phenyl glycine hydrochloride pKa values and isoelectric point

An In-depth Technical Guide to the Physicochemical Properties of DL-2-Phenylglycine Hydrochloride: pKa Values and Isoelectric Point This guide provides a comprehensive exploration of the acid-base dissociation constants...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of DL-2-Phenylglycine Hydrochloride: pKa Values and Isoelectric Point

This guide provides a comprehensive exploration of the acid-base dissociation constants (pKa) and the isoelectric point (pI) of DL-2-Phenylglycine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental determination, and practical significance of these critical physicochemical parameters.

Introduction: The Significance of DL-2-Phenylglycine

DL-2-Phenylglycine is a non-proteinogenic α-amino acid, distinguished from its proteinogenic counterpart, phenylalanine, by the direct attachment of a phenyl group to the α-carbon.[1][2] This structural feature imparts unique conformational constraints and electronic properties.[2] In the pharmaceutical industry, phenylglycine derivatives are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic penicillins and cephalosporins. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

A thorough understanding of the pKa values and isoelectric point is fundamental to predicting a molecule's behavior in a biological system. These parameters govern critical properties such as aqueous solubility, membrane permeability, and receptor-binding interactions, all of which are pivotal in the drug discovery and development process.[3]

Theoretical Framework: Understanding pKa and the Isoelectric Point

The behavior of an amino acid in a solution is dictated by the ionization state of its functional groups, primarily the α-carboxyl and α-amino groups.

The Concept of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[4] For an amino acid like DL-2-Phenylglycine, there are two primary pKa values of interest:

  • pKa1 : Corresponds to the dissociation of the highly acidic α-carboxyl group (-COOH).

  • pKa2 : Corresponds to the dissociation of the less acidic α-ammonium group (-NH3+).

The protonation state of these groups at any given pH can be estimated using the Henderson-Hasselbalch equation .[4][5][6][7]

For the carboxyl group: pH = pKa1 + log ([-COO⁻] / [-COOH])

For the amino group: pH = pKa2 + log ([-NH₂] / [-NH₃⁺])

When the pH is below the pKa, the protonated form predominates. Conversely, when the pH is above the pKa, the deprotonated form is dominant.[4]

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[4][8][9] At this pH, the molecule exists predominantly in its zwitterionic form, where the positive charge on the ammonium group is balanced by the negative charge on the carboxylate group. The pI is a critical parameter as molecules often exhibit their minimum solubility at this point.

For an amino acid with a non-ionizable side chain like phenylglycine, the pI can be calculated by averaging the pKa values of the α-carboxyl and α-amino groups.[4][10][11]

pI = (pKa1 + pKa2) / 2

Physicochemical Data for DL-2-Phenylglycine

The pKa values for DL-2-Phenylglycine determine its charge state at different pH values. While experimental values can vary slightly based on conditions like temperature and ionic strength, the following table summarizes predicted and reported values.

ParameterDescriptionPredicted Value
pKa1 α-Carboxyl Group (-COOH)~2.23[12]
pKa2 α-Ammonium Group (-NH₃⁺)~8.64[12]
pI Isoelectric Point~5.44 (Calculated)

Note: These values are based on computational predictions (ChemAxon) and should be confirmed experimentally for critical applications.

At a physiological pH of approximately 7.4, which is above pKa1 and below pKa2, DL-2-Phenylglycine will exist primarily as a zwitterion with a net charge of zero.

Chemical Equilibria Visualization

The ionization states of DL-2-Phenylglycine across a pH gradient can be visualized as follows:

G cluster_pH Dominant Species at Varying pH Cation Cationic Form (Net Charge: +1) Zwitterion Zwitterionic Form (Net Charge: 0) Cation->Zwitterion pH > pKa1 Zwitterion->Cation pH < pKa1 Anion Anionic Form (Net Charge: -1) Zwitterion->Anion pH > pKa2 Anion->Zwitterion pH < pKa2 Low_pH Low pH (e.g., pH < 1.5) Mid_pH Intermediate pH (pKa1 < pH < pKa2) High_pH High pH (e.g., pH > 10)

Caption: Ionization states of DL-2-Phenylglycine at different pH ranges.

Experimental Determination of pKa and pI

The most common and reliable method for determining the pKa values of amino acids is potentiometric titration. Advanced techniques like capillary electrophoresis offer higher throughput and precision.

Potentiometric Titration

This classic method involves titrating a solution of the amino acid with a strong base and monitoring the pH change with a calibrated pH meter. The resulting titration curve reveals the pKa values and allows for the calculation of the pI.

Objective: To determine the pKa1, pKa2, and pI of DL-2-Phenylglycine hydrochloride.

Materials:

  • DL-2-Phenylglycine hydrochloride

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

  • Deionized water

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of DL-2-Phenylglycine hydrochloride to prepare a 0.1 M solution. Dissolve it in a known volume of deionized water.

  • Initial Acidification (Ensuring the Starting Point): Add a precise volume of standardized 0.1 M HCl to the amino acid solution to lower the pH to approximately 1.5.[13][14] This step ensures that virtually all molecules are in the fully protonated, cationic form (+H₃N-CH(Ph)-COOH). Record the initial volume and pH.

  • Titration with Strong Base: Fill the burette with standardized 0.1 M NaOH. Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL).[15]

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot a titration curve with pH on the y-axis and the volume of NaOH added (in equivalents) on the x-axis.

    • The curve will show two distinct buffering regions. The midpoint of the first buffering region corresponds to pKa1 . At this point, [cationic form] = [zwitterionic form].

    • The midpoint of the second buffering region corresponds to pKa2 . At this point, [zwitterionic form] = [anionic form].

    • The first equivalence point (the steepest point of inflection between the two buffer regions) corresponds to the pH where the zwitterionic form is maximal. This pH is the isoelectric point (pI) .[16]

    • Alternatively, calculate the pI using the experimentally determined pKa values: pI = (pKa1 + pKa2) / 2.

G A Prepare 0.1M DL-2-Phenylglycine HCl C Acidify Analyte to pH ~1.5 with 0.1M HCl A->C B Calibrate pH Meter B->C D Titrate with 0.1M NaOH in Small Increments C->D E Record pH and Volume after each addition D->E F Continue until pH ~12 E->F G Plot pH vs. Volume NaOH F->G H Determine Midpoints (pKa1, pKa2) and Inflection Point (pI) G->H

Caption: Experimental workflow for the potentiometric titration of DL-2-Phenylglycine HCl.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a modern analytical technique that separates molecules based on their electrophoretic mobility in an electric field.[17] The mobility of an amino acid is highly dependent on its net charge, which is a function of the solution's pH.

Principle: By measuring the migration time of the amino acid across a range of different pH buffers, a titration curve of effective mobility versus pH can be generated. The inflection point(s) of this curve correspond to the pKa values.[3]

Advantages:

  • Requires a very small sample volume (microliters).[3]

  • High accuracy for multiprotic compounds, even those with closely spaced pKa values.[3]

  • Can often measure pKa in the presence of impurities.[3]

  • Amenable to high-throughput screening in early drug discovery.

Conclusion

The pKa values and isoelectric point of DL-2-Phenylglycine hydrochloride are cornerstone physicochemical properties that dictate its behavior in solution and in biological environments. While computational predictions provide valuable estimates, experimental determination via potentiometric titration remains the gold standard for accuracy. The protocols and theoretical background detailed in this guide provide a robust framework for scientists and researchers to accurately characterize this important molecule, facilitating its effective application in pharmaceutical research and development.

References

  • Fiveable. (2025, August 15). Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Organic Chemistry Class Notes.
  • Master Organic Chemistry. (2023, February 9).
  • The Organic Chemistry Tutor. (2018, February 11). The Henderson Hasselbach Equation and Amino Acid pH Evolution. YouTube.
  • Chemistry LibreTexts. (2023, January 28). 26.
  • Unknown.
  • Pearson. (2022, May 4). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems.
  • Chemistry LibreTexts. (2024, September 30). 26.
  • The Repository at St. Cloud State.
  • Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points.
  • Unknown. Exp.
  • Unknown.
  • Wikipedia. Phenylglycine.
  • Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis.
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.
  • FooDB. (2011, September 21). Showing Compound 2-Phenylglycine (FDB022909).
  • Al Toma, R. S., et al. (2015, May 5).
  • Creative Proteomics. Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Springer Protocols. (2018). Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry.
  • Study.com. (2017, May 31).
  • ChemicalBook. (2026, January 13). D-2-Phenylglycine | 875-74-1.

Sources

Exploratory

stability of DL-2-Phenyl glycine hydrochloride in aqueous solution

This guide details the stability profile, degradation mechanisms, and validation protocols for DL-2-Phenylglycine Hydrochloride (DL-Phg·HCl) in aqueous solution. It is designed for researchers requiring rigorous control...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and validation protocols for DL-2-Phenylglycine Hydrochloride (DL-Phg·HCl) in aqueous solution. It is designed for researchers requiring rigorous control over experimental variables in drug development and synthetic optimization.

Technical Guide | Version 1.0

Executive Summary

DL-2-Phenylglycine Hydrochloride is the hydrochloride salt of a non-proteinogenic


-amino acid. Unlike aliphatic amino acids, the attachment of the phenyl ring directly to the 

-carbon significantly alters its electronic properties, increasing the acidity of the

-proton.

In aqueous solution, the compound exhibits high stability against hydrolysis under ambient conditions but is susceptible to oxidative deamination and decarboxylation under stress. While the DL-form is already a racemate, the lability of the benzylic proton implies that any transient enantiomeric enrichment will rapidly equilibrate under basic conditions. The critical stability boundary lies in pH management: neutralizing the hydrochloride salt to the isoelectric point (pI ~5.8) can trigger precipitation of the less soluble zwitterion.

Physicochemical Profile & Solubility Dynamics

Understanding the ionization state is the prerequisite for stability control. DL-2-Phenylglycine exists in three forms depending on pH: the cationic ammonium salt (dominant in HCl), the zwitterion (neutral pH), and the anionic carboxylate (high pH).

PropertyValueImplication for Stability
Molecular Formula

Acidic salt; yields low pH in unbuffered water.
MW 187.62 g/mol -
pKa

(Carboxyl)
1.94

0.10
Stronger acid than aliphatic analogs (e.g., Alanine pKa

~2.3).
pKa

(Amine)
9.1

0.10
Ammonium group deprotonates at alkaline pH.
Isoelectric Point (pI) ~5.8Critical Risk: Minimum solubility occurs here.
Solubility (Water) High (as HCl salt)The salt dissociates fully. Caution: Neutralization leads to precipitation of the zwitterion (~3–7 g/L solubility).
The Solubility-Stability Paradox

While the hydrochloride salt is highly soluble, it generates an acidic environment (pH < 2.5 at high concentrations). This acidity protects the amine from oxidation but promotes acid-catalyzed hydrolysis of amide bonds if used in peptide synthesis.

  • Protocol Tip: Always maintain the solution pH < 4.0 or > 8.0 to ensure solubility > 10 mg/mL. Avoid pH 5–7 for concentrated stock solutions.

Degradation Mechanisms[1][2][3]

The stability of DL-2-Phenylglycine is governed by the "Benzylic Effect." The phenyl ring stabilizes radical and carbocation intermediates, opening specific degradation pathways not seen in glycine or alanine.

Pathway A: Oxidative Deamination (Primary Degradation)

Under oxidative stress (light, peroxides, transition metals), the


-carbon is attacked, leading to the formation of an imine intermediate, which hydrolyzes to Benzoylformic acid  and ammonia. Further oxidation can yield Benzoic acid .
Pathway B: Decarboxylation

At elevated temperatures (>100°C) or under catalytic conditions, the molecule loses


 to form Benzylamine . This is less common in aqueous solution than in the solid melt but can occur during autoclaving.
Pathway C: Racemization (Dynamic Equilibrium)

Although the material is DL (racemic), the mechanism is relevant for derivative stability. The


-proton is acidic due to resonance stabilization of the carbanion by the phenyl ring.
  • Mechanism: Base-catalyzed removal of

    
    -H 
    
    
    
    Planar carbanion
    
    
    Reprotonation.
  • Note: In water, racemization is slower than in organic solvents (e.g., acetic acid) due to solvation effects stabilizing the ground state more than the transition state.

Visualization of Degradation Pathways[2][4]

DegradationPathways cluster_legend Legend DL_Phg DL-2-Phenylglycine (Intact) Carbanion Planar Carbanion (Intermediate) DL_Phg->Carbanion Base (OH-) Loss of α-H Imine Imino Acid (Intermediate) DL_Phg->Imine Oxidation [O] -2H Benzylamine Benzylamine (Decarboxylation Product) DL_Phg->Benzylamine Heat (>100°C) -CO2 Carbanion->DL_Phg Reprotonation (Racemization) Benzoylformic Benzoylformic Acid (Oxidative Product) Imine->Benzoylformic Hydrolysis +H2O, -NH3 Benzaldehyde Benzaldehyde (Secondary Oxidation) Benzoylformic->Benzaldehyde Oxidative Decarboxylation key1 Stable Starting Material key2 Transient Intermediate key3 Degradant

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific lot of DL-2-Phenylglycine HCl, perform this self-validating stress test. This protocol isolates the specific vulnerability of the benzylic position.

Preparation of Standard Stock
  • Solvent: Degassed Milli-Q water (dissolved oxygen accelerates degradation).

  • Concentration: 1.0 mg/mL (approx. 5.3 mM).

  • Dissolution: Dissolve 10.0 mg DL-Phg·HCl in 10.0 mL water. The pH will be acidic (~2.0–2.5). Do not adjust pH yet.

Stress Conditions (Matrix Design)
Stress TypeConditionDurationTarget DegradationMechanism Probed
Control Ambient, Dark24 Hours< 0.1%Baseline Stability
Acid Hydrolysis 0.1 N HCl, 60°C4 Hours5–10%Amide bond (if derivatized) / Decarboxylation
Base Hydrolysis 0.1 N NaOH, 25°C2 Hours5–10%Rapid Racemization / Chemical degradation
Oxidation 3%

, 25°C
2 Hours10–20%Benzylic Oxidation (Benzoylformic acid)
Thermal 80°C (Water)6 Hours< 5%Thermal Decarboxylation
Photolytic UV (254 nm)1.2M Lux·hrVariablePhoto-oxidation
  • Critical Step: For the Base Hydrolysis sample, neutralize with HCl immediately after the time point to stop the reaction and prevent precipitation of the zwitterion before injection.

Analytical Method (HPLC-UV)

Standard C18 columns may struggle to retain polar amino acids. Use an ion-pairing method or a polar-embedded column.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex C18 (polar end-capped), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppress ionization of carboxyl group for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-5 min)

    
     30% B (15 min).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring specificity).

  • Expected Retention:

    • DL-Phenylglycine: ~3–5 min (early eluting).

    • Benzoylformic Acid: ~10 min (more hydrophobic).

    • Benzaldehyde: ~12 min.

Workflow Diagram

ProtocolWorkflow cluster_stress Stress Conditions Start Start: 10 mg DL-Phg·HCl Stock Stock Soln: 1 mg/mL in H2O Start->Stock Acid Acid: 0.1N HCl 60°C, 4h Stock->Acid Base Base: 0.1N NaOH 25°C, 2h Stock->Base Oxid Oxid: 3% H2O2 25°C, 2h Stock->Oxid Quench Quench/Neutralize (Target pH 2.5) Acid->Quench Base->Quench Oxid->Quench HPLC HPLC Analysis (Phosphate Buffer pH 2.5 / ACN) Quench->HPLC Data Calculate % Recovery & Identify Degradants HPLC->Data

Storage and Handling Recommendations

Based on the chemical lability profile, the following storage protocols are mandatory to maintain purity >99%:

  • Solid State: Store at room temperature (15–25°C) in a tightly closed container. The HCl salt is hygroscopic; moisture absorption can create localized acidic zones that promote hydrolysis of impurities.

  • Aqueous Stock Solutions:

    • Short Term (<24h): Stable at 4°C.

    • Long Term: Store at -20°C.

    • Buffer Selection: Avoid phosphate buffers at pH > 7.0 for long-term storage to prevent microbial growth and slow oxidation. Citrate or Acetate buffers (pH 3–5) are superior for chemical stability.

  • Handling: Wear PPE. The compound is an irritant.[1] Avoid inhalation of dust.

References

  • PubChem. (2025).[1][2] 2-Phenylglycine | C8H9NO2.[1][2][3] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]

  • Shimadzu. (2020). Analysis of Amino Acids by HPLC using Pre-column Derivatization. [Link]

Sources

Foundational

DL-2-Phenyl glycine hydrochloride MSDS and safety data sheet

This guide provides a comprehensive technical analysis of DL-2-Phenylglycine Hydrochloride , focusing on its physicochemical properties, safety protocols, and critical role as a raw material in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of DL-2-Phenylglycine Hydrochloride , focusing on its physicochemical properties, safety protocols, and critical role as a raw material in pharmaceutical synthesis.

Operational Safety, Chemical Profiling, and Synthesis Applications

Part 1: Executive Summary & Chemical Identity

DL-2-Phenylglycine Hydrochloride is the hydrochloride salt of the racemic mixture of 2-phenylglycine. While the D-isomer is the biologically active moiety critical for


-lactam antibiotics (e.g., Ampicillin, Cephalexin), the DL-form  serves as the primary synthetic starting material. It is subjected to optical resolution to yield the pure enantiomers.

This compound presents specific handling challenges due to its acidity, potential for dust explosion, and role as a sensitizer. This guide moves beyond standard MSDS data to provide actionable operational intelligence.

Chemical Identity Matrix
Parameter Details
Chemical Name DL-2-Phenylglycine Hydrochloride
IUPAC Name 2-Amino-2-phenylacetic acid hydrochloride
CAS Number (Free Base) 2835-06-5 (Note: HCl salt is often referenced under this CAS or prepared in situ)
Molecular Formula

Molecular Weight 187.62 g/mol (Salt) / 151.16 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (ionic salt form); sparingly soluble in non-polar organic solvents.[][2][3][4][5]
Chirality Racemic mixture (50:50 R/S enantiomers)

Part 2: Hazard Identification & Toxicology (GHS)

Unlike the zwitterionic free base, the hydrochloride salt is acidic and poses distinct corrosive risks to mucous membranes.

GHS Classification & Signal Word

Signal Word: WARNING

Hazard Class Category Hazard Statement Mechanism of Action
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Acidic hydrolysis on moisture-contact depolymerizes lipid barriers.
Serious Eye Damage Category 2AH319: Causes serious eye irritation.Direct protonation of corneal proteins; micro-abrasion from crystalline dust.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.Inhalation of dust acidifies the upper respiratory tract mucosa.
Toxicology Insights
  • Acute Toxicity: generally low oral toxicity (

    
     > 2000 mg/kg in rats for the free base), but the HCl salt can cause gastric distress due to acidity.
    
  • Sensitization: Phenylglycine derivatives are structural analogues to penicillin side chains. Cross-sensitization is a theoretical risk for individuals highly allergic to

    
    -lactams.
    

Part 3: Operational Safety & Handling Protocols

Engineering Controls & PPE Architecture

The primary risk is airborne dust generation during weighing and reactor loading.

  • Containment: Handle in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration if handling >100g.

  • Respiratory Protection:

    • Standard: N95 / FFP2 disposable respirator.

    • High Dust Operations: P100 / FFP3 half-face respirator to prevent acid-salt inhalation.

  • Glove Permeation:

    • Recommended: Nitrile (0.11 mm) - Breakthrough time > 480 min.

    • Avoid: Latex (risk of degradation by acidic moisture).

Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to clumping and hydrolysis risks.

  • Storage Condition: Store at +2°C to +8°C (Desiccated). Keep under inert gas (Argon/Nitrogen) if long-term storage is required to prevent discoloration (oxidation of the amine).

Part 4: Emergency Response Architecture

This decision tree outlines the immediate response to a spill or exposure event, prioritizing containment and neutralization.

EmergencyResponse Start Incident: Spill or Exposure TypeCheck Identify Incident Type Start->TypeCheck Exposure Personnel Exposure TypeCheck->Exposure Spill Chemical Spill TypeCheck->Spill SkinEye Skin/Eye Contact Exposure->SkinEye Inhalation Inhalation Exposure->Inhalation Contain Isolate Area (10m radius) Don Full PPE Spill->Contain Wash Flush with Water (15 min) Remove Contaminated Clothing SkinEye->Wash FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Neutralize Cover with Sodium Bicarbonate or Soda Ash (Neutralize Acid) Contain->Neutralize Clean Wet Sweep (Avoid Dust) Place in HazMat Container Neutralize->Clean

Figure 1: Emergency response workflow for DL-2-Phenylglycine HCl incidents.

Part 5: Synthesis & Application Workflow

The industrial significance of DL-2-Phenylglycine HCl lies in its resolution into the D-isomer , a critical side chain for semi-synthetic antibiotics. The D-isomer prevents enzymatic degradation of the antibiotic by bacterial


-lactamases.
Optical Resolution and Drug Synthesis Pathway

The following diagram illustrates the transformation from the racemic raw material to the final pharmaceutical product.

SynthesisPathway Benzaldehyde Benzaldehyde Strecker Strecker Synthesis Benzaldehyde->Strecker HCN HCN / NH3 HCN->Strecker DL_Phg DL-2-Phenylglycine (Racemic Mixture) Strecker->DL_Phg Hydrolysis Resolution Optical Resolution (via Camphorsulfonic Acid) DL_Phg->Resolution L_Phg L-Phenylglycine (Recycled/Racemized) Resolution->L_Phg D_Phg D-2-Phenylglycine (Active Isomer) Resolution->D_Phg L_Phg->DL_Phg Racemization Loop Activation Acid Chloride Formation (Dane Salt) D_Phg->Activation Ampicillin Ampicillin / Cephalexin (Final API) Activation->Ampicillin + 6-APA / 7-ADCA

Figure 2: Industrial pathway from racemic DL-Phenylglycine to Beta-Lactam Antibiotics.

Experimental Protocol: Recrystallization/Purification

If the DL-Phenylglycine HCl salt appears yellow (oxidation) or clumpy, purification is required before use in sensitive synthesis.

  • Dissolution: Dissolve 10g of crude salt in minimum hot water (80°C).

  • Filtration: Filter hot to remove insoluble impurities (use activated charcoal if decolorization is needed).

  • Precipitation: Slowly add Isopropanol (anti-solvent) to the filtrate while cooling to 4°C.

  • Isolation: Filter the white crystals and dry under vacuum over

    
    .
    

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 170253, (R)-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from [Link]

  • Organic Syntheses (2014). dl-alpha-Aminophenylacetic Acid (DL-Phenylglycine) Synthesis. Coll. Vol. 1, p.21. Retrieved from [Link]

Sources

Exploratory

Phenylglycine Hydrochloride Derivatives in Medicinal Chemistry: A Technical Guide

This guide details the medicinal chemistry, synthetic utility, and pharmacological applications of phenylglycine hydrochloride derivatives.[1] It is structured for drug developers requiring actionable technical data on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthetic utility, and pharmacological applications of phenylglycine hydrochloride derivatives.[1] It is structured for drug developers requiring actionable technical data on this critical scaffold.

Executive Summary

Phenylglycine (2-amino-2-phenylacetic acid) is a non-proteinogenic amino acid that serves as a "privileged structure" in medicinal chemistry. Unlike its aliphatic analog glycine, the alpha-phenyl ring introduces steric bulk and π-π interaction potential, while the


-amino acid core allows for zwitterionic interactions.

The hydrochloride salt forms —specifically D-phenylglycyl chloride hydrochloride —are the industrial linchpins for semi-synthetic


-lactam antibiotics (Ampicillin, Cephalexin). Beyond antibiotics, phenylglycine derivatives have emerged as potent, selective antagonists for Metabotropic Glutamate Receptors (mGluRs), offering critical tools for neuropharmacology.[2]

This guide analyzes the synthetic protocols for the reactive chloride intermediates, the structure-activity relationships (SAR) of mGluR antagonists, and emerging antifungal applications.

The Industrial Workhorse: D-Phenylglycyl Chloride Hydrochloride

The hydrochloride salt of D-phenylglycyl chloride is the electrophilic partner used to acylate the 6-aminopenicillanic acid (6-APA) nucleus. The HCl salt form is mandatory here: the free amine would self-react with the acid chloride, leading to polymerization. The protonated amine (


) is electron-withdrawing, deactivating the nucleophile and stabilizing the sensitive acid chloride.
Critical Synthesis Protocol: D-Phenylglycyl Chloride HCl

Objective: Synthesis of high-purity D-phenylglycyl chloride hydrochloride from D-phenylglycine.[3] Mechanism: Activation of the carboxylic acid using


 or 

in a non-protic solvent.
Reagents & Equipment
  • Substrate: D-phenylglycine (High optical purity >99% ee).

  • Chlorinating Agent: Phosphorus pentachloride (

    
    ) or generated in situ from 
    
    
    
    .[4]
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Catalyst: DMF (trace).

Step-by-Step Methodology
  • HCl Salt Formation (In Situ): Suspend D-phenylglycine in anhydrous toluene. Sparge with dry HCl gas at 25°C until saturation. This converts the zwitterion into the soluble hydrochloride salt, preventing side reactions.

  • Chlorination: Cool the suspension to 0–5°C. Add

    
     portion-wise to control exotherm.
    
    • Note: The stoichiometry is typically 1.1 equivalents of

      
      .
      
  • Reaction: Stir at 20–25°C for 4–6 hours. The slurry will thin as the acid chloride forms (though the product itself is often insoluble in toluene).

  • Isolation: Filter the white crystalline solid under nitrogen (highly moisture sensitive).

  • Washing: Wash with dry toluene to remove phosphoryl chloride (

    
    ) byproducts.
    
  • Drying: Vacuum dry at 40°C. Storage: Must be stored under argon/nitrogen at <4°C. Hydrolysis is rapid in moist air.

Application: Synthesis of Ampicillin

The coupling of this intermediate with 6-APA is a classic Schotten-Baumann type reaction or anhydrous coupling.

Workflow Diagram:

AmpicillinSynthesis PG D-Phenylglycine PG_HCl D-Phenylglycine HCl Salt PG->PG_HCl Protonation HCl HCl (gas) HCl->PG_HCl AcidCl D-Phenylglycyl Chloride HCl PG_HCl->AcidCl Chlorination (-POCl3) PCl5 PCl5 PCl5->AcidCl Ampicillin Ampicillin AcidCl->Ampicillin Acylation (pH 6-7 or Anhydrous) APA 6-APA (Beta-Lactam Core) APA->Ampicillin

Figure 1: Chemical synthesis pathway for Ampicillin utilizing the activated hydrochloride intermediate.

Pharmacological Probes: mGluR Antagonists

In neuroscience, phenylglycine derivatives are critical tools for distinguishing between subtypes of Metabotropic Glutamate Receptors (mGluRs).[2][5][6][7] The rigid phenyl ring restricts conformational freedom, allowing for subtype selectivity that glutamate itself cannot achieve.

Key Derivatives and Selectivity

The addition of alkyl or carboxy groups to the phenyl ring or the alpha-carbon shifts selectivity between Group I (mGluR1/5) and Group II/III receptors.

DerivativeStructure NameTarget ReceptorActivity
(S)-4CPG 4-carboxyphenylglycinemGluR1aAntagonist
(S)-MCPG

-methyl-4-carboxyphenylglycine
mGluR1 / mGluR5Non-selective Antagonist
(S)-3HPG 3-hydroxyphenylglycinemGluR1Partial Agonist
UBP1112

-methyl-3-methyl-4-phosphonophenylglycine
Group III (mGluR4/6/7/8)Selective Antagonist
Mechanistic Insight
  • Alpha-Methylation: Introduction of an

    
    -methyl group (as in MCPG) generally eliminates agonist activity, converting the ligand into a pure antagonist. This steric block prevents the receptor from closing into the active "clam-shell" conformation.
    
  • Ring Substitution: A 4-carboxy group mimics the distal carboxylate of glutamate but with altered geometry, favoring Group I binding. Phosphono-substitution (UBP series) drives selectivity toward Group III.

Signaling Modulation Diagram:

mGluR_Pathways Glu Glutamate (Endogenous) mGluR1 mGluR1/5 (Group I) Glu->mGluR1 Activates MCPG MCPG (Phenylglycine Deriv.) MCPG->mGluR1 Blocks (Antagonist) Gq Gq Protein mGluR1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / Ca2+ Release PLC->IP3

Figure 2: Antagonism of Group I mGluR signaling by phenylglycine derivative MCPG.[6]

Emerging Applications: Antifungals & Bioisosteres

Recent literature (2020–2025) highlights the derivatization of the phenylglycine carboxylic acid into 1,3,4-oxadiazoles .

Oxadiazole Derivatives

Converting the carboxylic acid of phenylglycine into a 1,3,4-oxadiazole ring creates a stable bioisostere that improves metabolic stability and lipophilicity.

  • Target: Plant pathogenic fungi (Thanatephorus cucumeris).

  • Mechanism: Disruption of cell membrane integrity.[8]

  • SAR Insight: Thioether linkages at the oxadiazole 2-position significantly enhance antifungal potency compared to the parent amino acid.

Technical Specifications & Handling

Solubility and Stability Profile
  • Free Amino Acid: Zwitterionic, low solubility in organic solvents, moderate in water.

  • Hydrochloride Salt: High water solubility, soluble in lower alcohols (MeOH, EtOH).

  • Acid Chloride HCl: Insoluble in non-polar solvents (Hexane, Toluene); reacts violently with water/alcohols.

Analytical Verification

To validate the synthesis of D-phenylglycyl chloride HCl, use non-aqueous titration :

  • Method: Dissolve sample in anhydrous acetone/acetic acid.

  • Titrant: 0.1M Perchloric acid or Silver Nitrate (for chloride content).

  • Endpoint: Potentiometric determination.

  • Note: Standard HPLC is difficult due to rapid hydrolysis; derivatization with methanol to form the methyl ester is recommended before injection.

References

  • Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses. Neuropharmacology, 1995.[6] Link

  • Process for the preparation of D-(-)-phenylglycine chloride hydrochloride. European Patent EP0614882A1, 1994.[9] Link

  • Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors. Neuropharmacology, 2003. Link

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Int. J. Mol. Sci., 2023.[10] Link

  • Enzymatic Synthesis of Ampicillin: Nonlinear Modeling. Frontiers in Microbiology, 2016. Link

Sources

Foundational

Advanced Synthesis of Beta-Lactam Antibiotics: Chemical vs. Biocatalytic Routes via Phenylglycine

Executive Summary: The Phenylglycine Challenge The semi-synthesis of beta-lactam antibiotics—specifically Ampicillin and Cephalexin —hinges on the efficient coupling of a beta-lactam nucleus (6-APA or 7-ADCA) with a side...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylglycine Challenge

The semi-synthesis of beta-lactam antibiotics—specifically Ampicillin and Cephalexin —hinges on the efficient coupling of a beta-lactam nucleus (6-APA or 7-ADCA) with a side chain derived from DL-phenylglycine .

The critical technical bottleneck is chirality. Biological activity strictly requires the D-isomer (D-phenylglycine). Consequently, any industrial workflow starting from racemic DL-phenylglycine must integrate a robust optical resolution step upstream, or utilize highly stereoselective biocatalysts.

This guide details two validated industrial workflows:

  • The Classical Chemical Route: Optical resolution followed by the "Dane Salt" mixed anhydride coupling.

  • The Biocatalytic Route: Kinetically controlled enzymatic synthesis using Penicillin G Acylase (PGA).[1]

Upstream Processing: Optical Resolution of DL-Phenylglycine[2][3]

Before coupling can occur, the racemic mixture must be resolved.[2] The industry-standard method employs diastereomeric salt formation with (+)-Camphorsulfonic acid (CSA) .

Mechanism of Resolution

DL-phenylglycine reacts with (+)-CSA in an aqueous medium. The D-phenylglycine-(+)-CSA salt is significantly less soluble than its L-isomer counterpart, allowing it to be isolated via preferential crystallization.

Validated Protocol
  • Dissolution: Suspend DL-phenylglycine (1.0 eq) in water at 90°C. Add (+)-Camphorsulfonic acid (1.05 eq). Stir until a clear solution forms.

  • Seeding & Crystallization: Cool slowly to 50°C. Seed with pure crystals of D-phenylglycine-(+)-CSA. Continue cooling to 15°C over 4 hours.

  • Filtration: Filter the precipitate. The solid is the D-salt. The mother liquor contains the L-salt (which can be racemized and recycled).[3]

  • Liberation: Suspend the wet D-salt cake in water. Adjust pH to 6.5 using ammonia or NaOH. D-phenylglycine precipitates as a free zwitterion.

  • Purity Check: Target specific rotation

    
     (c=1, 1N HCl).
    

Route A: Chemical Synthesis via Dane Salt (Ampicillin)[5]

The chemical route remains the dominant method for bulk production due to its high conversion rates, despite the requirement for solvents and low temperatures.

The "Dane Salt" Protection Strategy

Direct coupling of D-phenylglycine to 6-APA is impossible due to the nucleophilicity of the side-chain amine (leading to self-polymerization). We protect the amine by forming a Dane Salt (potassium D-


-(1-carbomethoxypropen-2-yl)-amino-phenylacetate).

Reaction:


[4][5]

This enamine protection is stable to base but labile to mild acid, allowing easy deprotection later.

Protocol: Mixed Anhydride Coupling

Step 1: Dane Salt Formation

  • Reflux D-phenylglycine with ethyl acetoacetate and KOH in methanol.

  • Azeotropically remove water to drive the equilibrium.

  • Isolate the potassium salt (Dane Salt).

Step 2: Mixed Anhydride Activation (The Critical Step)

  • Solvent: Dichloromethane (DCM) or Acetone.

  • Temperature: Cool to -30°C . (Crucial to prevent decomposition of the anhydride).

  • Reagent: Add Ethyl Chloroformate or Pivaloyl Chloride (1.0 eq).

  • Mechanism: The carboxylate of the Dane salt attacks the chloroformate, forming a highly reactive mixed anhydride.

Step 3: Coupling to 6-APA

  • Dissolve 6-APA (6-Aminopenicillanic acid) in a separate vessel with TEA (Triethylamine) to solubilize it as a salt.

  • Add the 6-APA solution to the mixed anhydride at -30°C.

  • Stir: 90 minutes. The amine of 6-APA attacks the mixed anhydride carbonyl.

Step 4: Hydrolysis & Isolation

  • Add dilute HCl to quench and deprotect the enamine (removing the acetoacetate group).

  • Adjust pH to the isoelectric point of Ampicillin (pH 4.8) to crystallize the trihydrate.

Chemical Workflow Diagram

ChemicalSynthesis cluster_upstream Upstream Resolution cluster_synthesis Dane Salt Coupling DL_PG DL-Phenylglycine Resolution Crystallization (Selective Salt Formation) DL_PG->Resolution CSA (+)-Camphor Sulfonic Acid CSA->Resolution D_PG D-Phenylglycine (Pure) Resolution->D_PG Precipitate Dane Dane Salt Formation (Enamine Protection) D_PG->Dane MixedAnhydride Mixed Anhydride Activation (-30°C, Pivaloyl Chloride) Dane->MixedAnhydride Acetoacetate Ethyl Acetoacetate Acetoacetate->Dane Coupling Nucleophilic Attack (Amide Bond Formation) MixedAnhydride->Coupling APA 6-APA (Nucleus) APA->Coupling Hydrolysis Acid Hydrolysis (Deprotection) Coupling->Hydrolysis Ampicillin Ampicillin Trihydrate Hydrolysis->Ampicillin caption Fig 1. Chemical synthesis workflow requiring upstream resolution and enamine protection.

Route B: Biocatalytic Synthesis (Green Chemistry)

The enzymatic route uses Penicillin G Acylase (PGA) .[1][6] Unlike the chemical route, this process is performed in water at ambient temperature.

Mechanism: Kinetically Controlled Synthesis

PGA is an amidase. In nature, it hydrolyzes Penicillin G. However, under specific conditions (high substrate concentration, specific pH), it catalyzes the reverse reaction (synthesis).

Substrates:

  • Acyl Donor: D-Phenylglycine Methyl Ester (PGME).[1][6] (Note: The enzyme is highly specific for the D-isomer, but starting with pure D-PGME is more efficient than resolving DL-PGME in situ).

  • Nucleophile: 6-APA (for Ampicillin) or 7-ADCA (for Cephalexin).[6][7]

The Competition (S/H Ratio): The enzyme forms an acyl-enzyme intermediate.[1] This intermediate can be attacked by:

  • The Nucleophile (6-APA)

    
    Synthesis  (Antibiotic).
    
  • Water

    
    Hydrolysis  (D-Phenylglycine byproduct).[1]
    

The goal is to maximize the Synthesis/Hydrolysis (S/H) ratio.

Validated Protocol (Cephalexin Example)
  • Enzyme Preparation: Use Immobilized PGA (e.g., on Eupergit C or Sepharose). Load: 50-100 IU/mL.

  • Reaction Mixture:

    • Buffer: 50 mM Phosphate, pH 6.5.

    • Substrates: 150 mM 7-ADCA + 450 mM D-PGME (3:1 ratio favors synthesis).

    • Temperature: 25°C.

  • Process Control:

    • Monitor pH strictly. The release of methanol and free acid will drop pH; titrate with dilute ammonia.

    • Endpoint: Stop reaction when 7-ADCA conversion peaks (usually 90-95%). If left too long, the enzyme will hydrolyze the product (Secondary Hydrolysis).

  • Downstream: Filter immobilized enzyme (recycle). Acidify supernatant to crystallize Cephalexin.

Enzymatic Cycle Diagram

EnzymaticCycle Enzyme Free Enzyme (PGA) AcylEnzyme Acyl-Enzyme Complex Enzyme->AcylEnzyme + PGME - MeOH Substrate D-PGME (Acyl Donor) Product Cephalexin (Antibiotic) AcylEnzyme->Product + 7-ADCA (Synthesis) Byproduct D-Phenylglycine (Hydrolysis) AcylEnzyme->Byproduct + H2O (Hydrolysis) Nucleophile 7-ADCA (Nucleophile) Product->Enzyme Release Byproduct->Enzyme Release caption Fig 2. Kinetic control in enzymatic synthesis. The S/H ratio determines yield.

Comparative Analysis & Data

The choice between chemical and enzymatic routes depends on facility capabilities and environmental targets.

MetricChemical Route (Dane Salt)Enzymatic Route (PGA)
Purity (Chiral) High (Dependent on upstream resolution)Very High (Enzyme is stereoselective)
Temperature Cryogenic (-30°C)Ambient (25°C)
Solvents DCM, Methanol, AcetoneWater (mostly)
Step Count High (Protection/Activation/Coupling/Deprotection)Low (One-pot coupling)
E-Factor (Waste) High (15-25 kg waste/kg product)Low (< 5 kg waste/kg product)
Yield 85-90%90-95% (with optimized S/H)
Key Impurity D-Phenylglycyl-Ampicillin (Oligomer)Free D-Phenylglycine (Hydrolysis product)

Critical Quality Attributes (Impurities)

Regardless of the route, specific impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient):

  • D-Phenylglycine (Free Side Chain): Indicates incomplete coupling or hydrolysis.

  • D-Phenylglycyl-Ampicillin: An oligomer formed if the amino group of the product reacts with another activated side chain. More common in the chemical route if stoichiometry is poor.

  • N-Formyl Ampicilloic Acid: A degradation product often found if formic acid is present or during harsh workups.

References

  • DSM Sinochem Pharmaceuticals. (2000). Process for the preparation of ampicillin.[5][8][9][10][11] European Patent EP0988393A1. Link

  • Arroyo, M., et al. (2003). "Biotechnological production of beta-lactam antibiotics." Applied Microbiology and Biotechnology, 60(6). Link

  • Kessels, S.A. (n.d.). Resolution processes: The resolution of DL-PhenylGlycine.[12][3][2]Link

  • Asian Journal of Chemistry. (2026). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate.Link

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Enzymatic Synthesis of Cephalexin Using Penicillin Acylase.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Recrystallization of DL-2-Phenylglycine Hydrochloride

This document provides a detailed protocol for the purification of DL-2-Phenylglycine hydrochloride via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the purification of DL-2-Phenylglycine hydrochloride via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming to obtain a high-purity crystalline product. The protocol is founded on established principles of crystallization, with explanations for each step to ensure both procedural success and a deep understanding of the underlying chemistry.

Introduction: The Rationale for Recrystallization

DL-2-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its hydrochloride salt is a common form for handling and purification. The purity of DL-2-Phenylglycine hydrochloride is paramount, as impurities can affect the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is the difference in solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound has high solubility, followed by cooling the solution to induce the crystallization of the desired compound while the impurities remain dissolved in the mother liquor.

This guide provides a comprehensive, step-by-step protocol for the recrystallization of DL-2-Phenylglycine hydrochloride, including guidance on solvent selection, a detailed experimental procedure, and troubleshooting advice.

Scientific Principles and Causality

The success of a recrystallization procedure hinges on the selection of an appropriate solvent system and careful control of the process parameters.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.

  • Chemical inertness towards the compound being purified.

  • Volatility for easy removal from the purified crystals.

For DL-2-Phenylglycine hydrochloride, its structure, containing a polar amino acid hydrochloride moiety and a non-polar phenyl group, suggests that polar solvents will be most effective. Based on available literature for related compounds, promising solvent systems include:

  • Water (acidified): DL-2-Phenylglycine has limited solubility in neutral water, but its hydrochloride salt will be more soluble, particularly in slightly acidic conditions which suppress the formation of the less soluble zwitterion.[3]

  • Alcohols (Methanol, Ethanol): These polar protic solvents are often good choices for amino acid salts.

  • Mixed Solvent Systems (e.g., Ethanol-Water): A two-solvent system can be highly effective. One solvent (the "good" solvent) dissolves the compound well, while the other (the "poor" solvent) is a non-solvent. This allows for fine-tuning of the solubility properties.[4]

Nucleation and Crystal Growth

Crystallization from a solution occurs in two main stages: nucleation and crystal growth.[1]

  • Nucleation: This is the initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution. Supersaturation is achieved by cooling the hot, saturated solution.

  • Crystal Growth: Once nuclei are formed, they grow by the deposition of more solute molecules onto their surfaces.

The rate of cooling significantly impacts the size and purity of the resulting crystals. Slow cooling generally leads to the formation of larger, more perfect crystals, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities are excluded. Rapid cooling can trap impurities within the crystal structure and often results in the formation of smaller, less pure crystals.

Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for DL-2-Phenylglycine hydrochloride and all solvents used. Based on the SDS for the closely related D-(-)-2-Phenylglycine chloride hydrochloride, the following precautions should be taken:

  • Corrosive: DL-2-Phenylglycine hydrochloride is expected to be corrosive and can cause burns to the skin, eyes, and respiratory tract.

  • Harmful if Swallowed: Ingestion can be harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid creating dust. Handle the solid material carefully.

Materials and Equipment

Materials
  • Crude DL-2-Phenylglycine hydrochloride

  • Deionized water

  • Ethanol (95% or absolute)

  • Methanol (reagent grade)

  • Hydrochloric acid (1 M, optional)

  • Activated carbon (decolorizing charcoal, optional)

  • Filter paper (for Büchner funnel)

  • Boiling chips

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or vacuum pump)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Protocol

The following protocol is a general procedure that can be adapted based on the preliminary solvent selection tests.

Step 1: Preliminary Solvent Selection

Before performing a large-scale recrystallization, it is essential to determine the optimal solvent system.

  • Place approximately 20-30 mg of the crude DL-2-Phenylglycine hydrochloride into several small test tubes.

  • To each test tube, add a different solvent (e.g., deionized water, 1 M HCl, 95% ethanol, methanol) dropwise at room temperature, shaking or vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath. Observe if the compound dissolves.

  • If the compound dissolves upon heating, cool the test tube to room temperature and then in an ice-water bath. Observe the formation of crystals.

  • The ideal solvent will dissolve the compound when hot but will result in the formation of a good yield of crystals upon cooling.

  • If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) at room temperature. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until the solution becomes clear again. Cool as before to observe crystallization. A common and promising system to try is an ethanol-water mixture.

Step 2: Recrystallization Procedure

The following workflow outlines the general steps for the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude DL-2-Phenylglycine HCl weigh Weigh Crude Material start->weigh add_solvent Add Minimal Amount of Hot Recrystallization Solvent weigh->add_solvent dissolve Heat and Stir to Complete Dissolution add_solvent->dissolve decolorize Optional: Add Activated Carbon (if solution is colored) dissolve->decolorize hot_filtration Hot Gravity Filtration (to remove insoluble impurities) decolorize->hot_filtration cool_slowly Slowly Cool to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice-Water Bath for Complete Crystallization cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with a Small Amount of Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure DL-2-Phenylglycine HCl dry->end

Caption: Workflow for the recrystallization of DL-2-Phenylglycine hydrochloride.

  • Dissolution:

    • Place the weighed crude DL-2-Phenylglycine hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and a few boiling chips.

    • Add a small amount of the chosen recrystallization solvent (determined in Step 5.1) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (a spatula tip) of activated carbon to the solution. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

    • Gently reheat the solution to boiling for a few minutes with stirring. The activated carbon will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, it is necessary to perform a hot gravity filtration.

    • Set up a gravity filtration apparatus (a funnel with fluted filter paper over an Erlenmeyer flask).

    • Preheat the filtration apparatus by pouring a small amount of the hot solvent through it. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper.

    • If crystallization occurs in the funnel, it can be redissolved by adding a small amount of hot solvent.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

    • Use a small amount of the cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

    • Wash the crystals on the filter paper with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Use a minimal amount of washing solvent to avoid significant loss of the product.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying, placing them in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.

  • Analysis:

    • Once dry, weigh the purified DL-2-Phenylglycine hydrochloride and calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.

    • Further analysis by techniques such as HPLC or NMR can be performed to confirm purity.

Data Presentation

The following table summarizes the properties of potential solvents for the recrystallization of DL-2-Phenylglycine hydrochloride.

Solvent SystemRationale for UsePotential AdvantagesPotential Disadvantages
Water (slightly acidified with HCl)The hydrochloride salt should have good solubility in hot water, especially with a small amount of acid to prevent the formation of the less soluble zwitterion.Non-flammable, inexpensive, and readily available.May have a relatively high solubility at low temperatures, potentially leading to lower yields.
Ethanol (95% or absolute)A polar protic solvent that is often effective for recrystallizing amino acid salts.Good balance of polarity. Volatile and easy to remove.May be too good of a solvent at room temperature, reducing yield.
MethanolSimilar to ethanol but more polar.Can be a very effective solvent for polar compounds.More toxic and volatile than ethanol.
Ethanol-Water MixtureAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.Highly versatile; can often achieve a better separation of impurities than a single solvent.The optimal ratio needs to be determined experimentally.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly.
Low recovery of purified crystals. Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. Re-cool the mother liquor to see if more crystals form.
Colored crystals are obtained. Colored impurities are still present.Repeat the recrystallization, ensuring the use of an adequate amount of activated carbon during the decolorization step.

Conclusion

This protocol provides a robust framework for the purification of DL-2-Phenylglycine hydrochloride by recrystallization. By understanding the scientific principles behind each step and by carefully performing the preliminary solvent selection, researchers can achieve a high yield of pure, crystalline product. The key to successful recrystallization is patience, particularly in allowing for slow, undisturbed crystal growth.

References

  • Solubility of Things. (n.d.). Phenylglycine. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Beekman, M. C., & van der Wolf, J. A. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]

  • Li, J., et al. (2018). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. Retrieved from [Link]

  • Sun, H., Liu, B., Ren, K., & Li, J. (2016). Solubility of d-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Fluid Phase Equilibria, 417, 62–69. Retrieved from [Link]

  • Stecher, P. G. (Ed.). (1962). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses. Retrieved from [Link]

  • Pure Synth. (n.d.). Dl-2-Phenylglycine 98.0%(HPLC). Retrieved from [Link]

  • Sun, H., Liu, B., Ren, K., & Li, J. (2016). Solubility of d-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Sci-Hub. Retrieved from [Link]

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015). Google Patents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride. (2003). Google Patents.
  • Tanford, C., & Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • University of Rochester. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]

  • Kessels, R. (1994). A process for the preparation of D-phenylglycine chloride hydrochloride. European Patent Office - EP 0614882 A1. Retrieved from [Link]

  • Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]

  • US3887606A - Process for the preparation of DL-phenylglycine esters. (1975). Google Patents.
  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. (2015). Google Patents.
  • Zhang, Y., et al. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm. Retrieved from [Link]

  • Sari, Y., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC. Retrieved from [Link]

  • Dolui, B. K., et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylglycine. PubChem. Retrieved from [Link]

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Application

Application Note: A Systematic Approach to the HPLC Method Development for the Chiral Separation of DL-Phenylglycine

Introduction: The Significance of Phenylglycine Enantiomers Phenylglycine possesses a single stereocenter, existing as D-(-)-phenylglycine and L-(+)-phenylglycine. These enantiomers are key precursors in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenylglycine Enantiomers

Phenylglycine possesses a single stereocenter, existing as D-(-)-phenylglycine and L-(+)-phenylglycine. These enantiomers are key precursors in the synthesis of important antibiotics (e.g., ampicillin), anticonvulsants, and other active pharmaceutical ingredients (APIs). The biological activity is often confined to one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects[1]. Consequently, a robust, reliable, and validated analytical method to separate and quantify these enantiomers is paramount for quality control in both the intermediate and final API stages. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high selectivity and resolution[1].

Foundational Principles of Chiral Recognition in HPLC

Achieving chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times. For an amphoteric and polar molecule like phenylglycine, several types of CSPs are viable, with the most successful being macrocyclic glycopeptides and polysaccharide derivatives[1][2][3].

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly effective for underivatized amino acids[2]. They offer a complex array of interaction sites—including ionic groups, peptide backbones, and carbohydrate moieties—that facilitate chiral recognition through hydrogen bonding, ionic interactions, and inclusion complexation[4][5]. The teicoplanin-based CSPs, in particular, have demonstrated excellent selectivity for phenylglycine[6].

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are renowned for their broad applicability in chiral separations[1][3]. Chiral recognition occurs within the helical grooves of the polysaccharide structure, driven by a combination of hydrogen bonding, π-π interactions, and steric hindrance.

  • Crown Ether-based CSPs: These phases are specifically designed to complex with the protonated primary amine group of amino acids[4]. Chiral recognition is achieved through a three-point interaction involving the ammonium group. This typically requires a highly acidic mobile phase to ensure the analyte's amino group is protonated[7][8].

A Strategic Workflow for Method Development

A structured, multi-stage approach is essential for efficiently developing a robust chiral separation method. The process begins with broad screening to identify a suitable column and mobile phase system, followed by systematic optimization and, finally, full validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (e.g., Rs > 2.0) Screen_CSPs Select & Screen CSPs (e.g., Teicoplanin, Polysaccharide) Start->Screen_CSPs Screen_MP Screen Mobile Phases (RP, PO, NP) Screen_CSPs->Screen_MP Optimize_MP Optimize Mobile Phase - % Organic - Additive Conc. Screen_MP->Optimize_MP Promising Condition Found Optimize_Params Optimize Physical Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Check_Rs Resolution Check (Rs) Optimize_Params->Check_Rs Check_Rs->Optimize_MP Rs < 2.0 System_Suitability System Suitability Test Check_Rs->System_Suitability Rs > 2.0 Validation Perform Method Validation (ICH Guidelines) System_Suitability->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC or UHPLC system with a UV/DAD detector.

  • Columns (for screening):

    • Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm[2]

    • CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm[9]

  • Chemicals: HPLC-grade Methanol, Acetonitrile, Ethanol, 2-Propanol, n-Hexane. Formic Acid (FA), Trifluoroacetic Acid (TFA), and Ammonium Acetate (AmAc).

  • Sample: Racemic (DL)-Phenylglycine standard.

Protocol 1: Column and Mobile Phase Screening

Objective: To identify the most promising Chiral Stationary Phase (CSP) and mobile phase mode for separating DL-Phenylglycine.

Steps:

  • Prepare Stock Solution: Accurately weigh and dissolve DL-Phenylglycine in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL for injection.

  • Install Column 1 (CHIROBIOTIC T): Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform Injections for Screening Conditions (Reversed-Phase & Polar Organic): Inject the working standard solution under the conditions listed in Table 1. The use of different organic modifiers and acidic additives is crucial, as they significantly influence retention and selectivity[2][10].

  • Install Column 2 (CHIRALPAK IA): Repeat step 2.

  • Perform Injections for Screening Conditions (Normal Phase): Equilibrate and inject the working standard under the conditions listed in Table 1.

  • Evaluate Results: For each run, identify the condition that provides the best initial separation (baseline resolution is not required at this stage). Calculate the selectivity (α) and resolution (Rs). A condition showing α > 1.1 is a promising candidate for optimization.

Table 1: Initial Screening Conditions

Column Mode Mobile Phase Flow Rate Detection
CHIROBIOTIC T Reversed-Phase (RP) A: 0.1% FA in WaterB: 0.1% FA in Methanol(Test at 50% B and 80% B) 1.0 mL/min UV at 254 nm
CHIROBIOTIC T Polar Organic (PO) 100% Methanol + 0.1% TFA 1.0 mL/min UV at 254 nm

| CHIRALPAK IA | Normal Phase (NP) | n-Hexane / 2-Propanol / TFA(80:20:0.1, v/v/v) | 1.0 mL/min | UV at 254 nm |

Protocol 2: Method Optimization

Objective: To systematically refine the chosen screening condition to achieve baseline resolution (Rs ≥ 2.0) with good peak shape and a reasonable run time.

Assume the best initial result was obtained on the CHIROBIOTIC T column in Reversed-Phase mode with Methanol.

Steps:

  • Optimize Organic Modifier Concentration:

    • Perform a series of injections varying the percentage of Methanol from 40% to 90% in 10% increments.

    • Plot retention factor (k), selectivity (α), and resolution (Rs) against the % Methanol. Note that on teicoplanin CSPs, retention can exhibit a "U-shaped" curve with organic modifier concentration[2]. Select the percentage that provides the optimal balance of resolution and analysis time.

  • Optimize Acidic Modifier:

    • Using the optimal % Methanol from the previous step, test different concentrations of Formic Acid (e.g., 0.05%, 0.1%, 0.2%).

    • The modifier concentration can subtly alter peak shape and selectivity[10].

  • Evaluate Temperature Effects:

    • Set the column temperature to 20°C, 25°C (ambient), and 30°C.

    • Lower temperatures often increase retention and can improve resolution, but also increase backpressure[7]. Select a temperature that provides robust and repeatable results.

  • Finalize Conditions: Based on the optimization experiments, define the final method parameters.

Table 2: Example of Optimized Chromatographic Conditions

Parameter Optimized Value Rationale
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm Provided best selectivity in screening.
Mobile Phase 70% Methanol / 30% Water + 0.1% Formic Acid Optimal balance of resolution and run time.
Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID column.
Column Temp. 25 °C Provides robust performance.
Detection UV at 254 nm Phenylglycine has a strong chromophore.
Injection Vol. 10 µL

| Diluent | 50:50 Methanol:Water | Matches initial mobile phase conditions. |

Method Validation Protocol

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[11][12].

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Inject diluent, D- and L-enantiomer standards, and racemic mixture. Peaks are well-resolved from each other and any impurities. Peak Purity analysis should pass.
Linearity Prepare solutions of the undesired enantiomer at 5-6 concentration levels (e.g., LOQ to 150% of specification limit). Correlation coefficient (r²) ≥ 0.999.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1
Accuracy Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer at 3 levels (e.g., 50%, 100%, 150%). Recovery should be within 90-110% for each level.
Precision - Repeatability: 6 replicate injections of a standard at 100% level.- Intermediate: Repeat on a different day with a different analyst. Relative Standard Deviation (RSD) ≤ 5.0%.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Temp ±2°C, % Organic ±2%). Resolution (Rs) should remain > 2.0.

| Solution Stability | Analyze sample solutions at time intervals (e.g., 0, 8, 24, 48 hours) at room temperature and refrigerated. | No significant change in concentration or appearance of degradation peaks. |

Conclusion

This application note outlines a systematic and scientifically grounded strategy for developing a robust chiral HPLC method for the separation of DL-Phenylglycine. By beginning with a targeted screening of high-performance CSPs like teicoplanin and polysaccharide phases, followed by logical optimization of mobile phase and temperature, a highly selective and reliable method can be achieved. The final step of rigorous validation ensures the method's suitability for quality control in a regulated environment, guaranteeing the stereochemical purity of this critical pharmaceutical intermediate.

References

  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Analysis of DL-phenylglecine by high performance liquid chromatography. ResearchGate.
  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online.
  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica.
  • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry.
  • Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. ResearchGate.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS.
  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. ResearchGate.
  • Phenylglycine and Phenylalanine Analyzed with HPLC. AppNote.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.

Sources

Method

DL-2-Phenyl glycine hydrochloride peptide coupling conditions Fmoc

Application Note: High-Fidelity Coupling of Phenylglycine (Phg) in Fmoc Solid-Phase Peptide Synthesis Executive Summary This guide details the optimization of coupling conditions for 2-Phenylglycine (Phg) derivatives in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Phenylglycine (Phg) in Fmoc Solid-Phase Peptide Synthesis

Executive Summary

This guide details the optimization of coupling conditions for 2-Phenylglycine (Phg) derivatives in Fmoc solid-phase peptide synthesis (SPPS). While the source material may be DL-2-Phenylglycine hydrochloride , successful incorporation into bioactive peptides requires strict control over stereochemistry. Phg is unique among amino acids due to the phenyl ring attached directly to the


-carbon. This structural feature creates two significant synthetic challenges:
  • Extreme Racemization Sensitivity: The benzylic

    
    -proton is highly acidic, stabilizing the planar enolate intermediate and leading to rapid loss of chirality during activation.
    
  • Steric Hindrance: The bulky phenyl group adjacent to the reaction center impedes nucleophilic attack, requiring efficient activation while maintaining mild conditions.

Core Recommendation: The use of DIC/Oxyma Pure is the gold standard for Phg coupling. It eliminates the need for tertiary bases (like DIEA) during activation, thereby suppressing the base-catalyzed oxazolone formation pathway responsible for racemization.

Mechanistic Insight: The Racemization Trap

To control Phg coupling, one must understand the failure mode. Unlike Alanine or Leucine, the


-proton of Phenylglycine is benzylic .
  • Electronic Effect: When the carboxyl group is activated (converted to a leaving group), the acidity of the

    
    -proton increases. In Phg, the resulting carbanion is resonance-stabilized by the adjacent phenyl ring.
    
  • The Oxazolone Pathway: In the presence of a base (e.g., DIEA used with HATU), the carbonyl oxygen of the Fmoc group attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring. This intermediate rapidly tautomerizes to an achiral aromatic system. Upon coupling, it reforms the peptide bond as a racemic mixture (DL).

RacemizationMechanism FmocPhg Fmoc-Phg-OH (Activated Ester) Oxazolone Oxazolone Intermediate FmocPhg->Oxazolone Cyclization Racemic Racemic Product (DL-Peptide) FmocPhg->Racemic Direct Coupling (Desired Path) Base Base (DIEA/NMM) Enolate Stabilized Enolate (Planar/Achiral) Base->Enolate Catalyzes Enolate->Racemic Amine Attack Oxazolone->Enolate Base Abstraction of u03B1-Proton

Figure 1: The oxazolone-mediated racemization pathway of Phenylglycine.[1] The presence of strong bases accelerates the transition to the enolate form.

Reagent Selection Guide

The choice of coupling cocktail is binary: Base-Free (Preferred) or Weak-Base (Alternative).

ParameterGold Standard (Recommended) Alternative (High Reactivity) Avoid (High Risk)
Activator DIC (Diisopropylcarbodiimide)COMU or HATU PyBOP / HBTU
Additive Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Oxyma Pure or HOAtHOBt
Base None (Base-free activation)TMP (2,4,6-Collidine)DIEA (Diisopropylethylamine)
Solvent DMF or DMF/DCM (1:1)DMFNMP (Promotes racemization)
Racemization < 1.0%2.0 - 5.0%> 10.0%

Why Oxyma/DIC? Carbodiimides (DIC) generate the O-acylisourea intermediate without requiring an exogenous base. Oxyma Pure rapidly converts this into a reactive, yet stable, oxyma ester. This maintains a slightly acidic pH (~5-6), preventing the


-proton abstraction.

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Phg-OH (The "Safe" Method)

Use this protocol when introducing Phenylglycine into the peptide chain.

Materials:

  • Fmoc-Phg-OH (3.0 equivalents relative to resin loading)

  • Oxyma Pure (3.0 equivalents)

  • DIC (3.0 equivalents)[2]

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve Fmoc-Phg-OH and Oxyma Pure in a minimal amount of DMF.

    • Note: Ensure the solution is clear. Phg derivatives can be hydrophobic.

  • Activation: Add DIC to the mixture.

    • Critical:Do not pre-activate for more than 2-3 minutes. Long pre-activation times allow the activated ester to rearrange into the oxazolone even without base.

  • Coupling: Immediately add the mixture to the pre-swelled, deprotected resin.

  • Incubation: Agitate at Room Temperature (20-25°C) for 60–90 minutes.

    • Warning: Do not heat. Microwave heating >50°C significantly increases Phg racemization.

  • Monitoring: Perform a Kaiser test. If positive (incomplete), do not use base-mediated recoupling. Repeat the DIC/Oxyma coupling.

Protocol B: Handling the Hydrochloride Salt (DL-Phg-OH·HCl)

Use this if you are starting with the raw hydrochloride salt and need to load it onto a resin or use it in solution phase.

If you attempt to couple DL-Phg-OH·HCl directly, the amine is protonated (


) and unreactive. You must neutralize it, but excess base causes racemization.
  • Dissolution: Dissolve the amino acid hydrochloride in DMF.

  • Controlled Neutralization: Add exactly 1.0 equivalent of TMP (Collidine) or NMM (N-Methylmorpholine) .

    • Avoid DIEA. Collidine is a weaker base (pKa ~7.4) and sterically hindered, reducing the risk of proton abstraction from the

      
      -carbon while sufficiently neutralizing the HCl.
      
  • Coupling: Proceed immediately with the activation protocol (Protocol A).

Protocol C: Coupling onto a Phg Residue

Use this when Phg is already on the resin, and you are adding the NEXT amino acid.

The bulky phenyl group shields the N-terminus. Coupling to Phg is slow.

  • Reagents: Use HATU (3 eq), HOAt (3 eq), and TMP (Collidine, 3 eq).

  • Rationale: The stronger activation of HATU is needed to overcome steric hindrance. Since the Phg is already part of the chain (amide bond), its racemization risk is slightly lower than the free acid, but still significant. Collidine is safer than DIEA here.

  • Double Coupling: This step almost always requires double coupling.

Troubleshooting & Optimization Logic

Use this decision tree to resolve synthesis failures involving Phg.

Troubleshooting Start Issue: Low Yield or Impurity CheckRacemization Is the impurity a D-isomer? (Check HPLC/Chiral Column) Start->CheckRacemization CheckIncomplete Is it a deletion sequence? (Incomplete Coupling) Start->CheckIncomplete RacemizationYes Yes: Racemization Detected CheckRacemization->RacemizationYes IncompleteYes Yes: Deletion Sequence CheckIncomplete->IncompleteYes CheckBase Did you use DIEA or HATU? RacemizationYes->CheckBase CheckTemp Did you use Microwave >40°C? RacemizationYes->CheckTemp SwitchReagent Switch to DIC / Oxyma Pure Remove all bases CheckBase->SwitchReagent Yes LowerTemp Couple at RT or 0°C CheckTemp->LowerTemp Yes CheckSterics Is Phg at N-terminus? IncompleteYes->CheckSterics CheckAgg Is resin loading too high? IncompleteYes->CheckAgg DoubleCouple Double Couple with HATU / Collidine (TMP) CheckSterics->DoubleCouple Yes LowLoad Use low-loading resin (<0.3 mmol/g) or ChemMatrix CheckAgg->LowLoad Yes

Figure 2: Troubleshooting logic for Phenylglycine coupling failures.

References

  • Albericio, F., & El-Faham, A. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Letters. Link

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine during Peptide Synthesis. Analytical Biochemistry. Link

  • Jadhav, S. V., et al. (2021). Epimerisation in Peptide Synthesis: Mechanisms and Prevention. MDPI Molecules. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Application Notes and Protocols for the Enzymatic Resolution of DL-Phenylglycine to its Optically Active Forms

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral molecules, such as the D- and L-forms of phenylglycine, often exhibit markedly different pharmacological activities. D-Phenylglycine, for instance, is a critical side chain in the synthesis of blockbuster semi-synthetic β-lactam antibiotics like ampicillin and cephalexin[1][2]. Its counterpart, L-phenylglycine, also serves as a valuable building block for various therapeutic agents, including neurokinin NK1 receptor antagonists[1]. Traditional chemical methods for resolving racemic mixtures, while effective, can be harsh, environmentally taxing, and may lack the exquisite selectivity required for pharmaceutical-grade purity.

This guide provides a detailed exploration of enzymatic resolution as a green and highly efficient alternative for obtaining optically active D- and L-phenylglycine. We will delve into the core principles, provide validated, step-by-step protocols for two robust enzymatic systems, and offer insights into the critical aspects of reaction optimization and product analysis. The methodologies described herein are designed to be both reproducible and scalable, providing a solid foundation for your research and development endeavors.

The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer (the "fast-reacting" enantiomer) into a new product, leaving the other enantiomer (the "slow-reacting" enantiomer) largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

The success of this technique hinges on the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E). A high E value signifies a large difference in the reaction rates for the two enantiomers, leading to a product with high enantiomeric excess (ee).

Below is a conceptual workflow of the enzymatic kinetic resolution process:

Enzymatic Kinetic Resolution Workflow Racemic_Mixture Racemic DL-Phenylglycine Derivative Reaction Enzymatic Reaction Racemic_Mixture->Reaction Enzyme Stereoselective Enzyme Enzyme->Reaction Separation Separation of Product and Unreacted Substrate Reaction->Separation Product_L Product (from L-enantiomer) Separation->Product_L Unreacted_D Unreacted D-Enantiomer Derivative Separation->Unreacted_D L_Phenylglycine Optically Pure L-Phenylglycine Product_L->L_Phenylglycine Hydrolysis Chemical or Enzymatic Hydrolysis Unreacted_D->Hydrolysis D_Phenylglycine Optically Pure D-Phenylglycine Hydrolysis->D_Phenylglycine

Caption: General workflow for enzymatic kinetic resolution.

Method 1: Kinetic Resolution of N-Acetyl-DL-Phenylglycine using Acylase I

This method employs Acylase I (e.g., from hog kidney), an amidohydrolase that exhibits high stereoselectivity in the hydrolysis of N-acyl-L-amino acids. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer of phenylglycine, yielding L-phenylglycine and acetic acid. The N-acetyl-D-phenylglycine remains unreacted and can be separated and subsequently hydrolyzed to D-phenylglycine through chemical means.

Acylase I Resolution cluster_0 Racemic Mixture cluster_1 Enzymatic Hydrolysis cluster_2 Products N-Acetyl-L-Phenylglycine N-Acetyl-L-Phenylglycine Acylase_I Acylase I N-Acetyl-L-Phenylglycine->Acylase_I Hydrolysis N-Acetyl-D-Phenylglycine N-Acetyl-D-Phenylglycine N_Acetyl_D_PG N-Acetyl-D-Phenylglycine N-Acetyl-D-Phenylglycine->N_Acetyl_D_PG No Reaction L_PG L-Phenylglycine Acylase_I->L_PG

Caption: Enantioselective hydrolysis by Acylase I.

Protocol 2.1: Enzymatic Hydrolysis of N-Acetyl-L-Phenylglycine

Materials:

  • N-Acetyl-DL-phenylglycine

  • Acylase I from hog kidney (lyophilized powder)

  • 0.1 M Phosphate buffer (pH 7.5)

  • 0.5 M Cobalt Chloride (CoCl₂) solution (optional, as a cofactor)

  • 1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Stirred tank reactor or a temperature-controlled beaker with a magnetic stirrer

  • pH meter

Procedure:

  • Substrate Preparation: Prepare a 0.1 M solution of N-Acetyl-DL-phenylglycine in 0.1 M phosphate buffer (pH 7.5). Gently warm the solution if necessary to aid dissolution, then cool to the reaction temperature.

  • Enzyme Solution: Prepare a stock solution of Acylase I in cold phosphate buffer. The exact concentration will depend on the activity of the enzyme batch.

  • Reaction Setup:

    • Place the substrate solution in the reactor and bring it to the optimal temperature of 37°C.

    • Adjust the pH to 7.5 using 1 M NaOH.

    • (Optional) Add CoCl₂ solution to a final concentration of 0.5 mM.

    • Add the Acylase I solution to the reactor to initiate the reaction. A typical enzyme loading is 1000-2000 units per gram of substrate.

  • Reaction Monitoring:

    • Monitor the reaction progress by continuously titrating the liberated acetic acid with a standardized NaOH solution to maintain a constant pH of 7.5.

    • Alternatively, take aliquots at regular intervals and analyze for the formation of L-phenylglycine using chiral HPLC.

  • Reaction Termination: The reaction is complete when 50% of the racemic substrate has been hydrolyzed (i.e., when the amount of added NaOH corresponds to the hydrolysis of half of the substrate). Stop the reaction by heating the mixture to 80°C for 15 minutes to denature the enzyme.

Protocol 2.2: Product Separation and Isolation
  • Enzyme Removal: Cool the reaction mixture and centrifuge or filter to remove the denatured enzyme precipitate.

  • Separation of L-Phenylglycine and N-Acetyl-D-Phenylglycine:

    • Adjust the pH of the supernatant to 5.0 with 1 M HCl. L-phenylglycine has its isoelectric point around this pH and will precipitate out of the solution.

    • Cool the mixture to 4°C to maximize precipitation.

    • Collect the precipitated L-phenylglycine by filtration and wash with cold water. Dry the product.

    • The filtrate contains the soluble N-acetyl-D-phenylglycine.

  • Isolation and Hydrolysis of N-Acetyl-D-Phenylglycine:

    • Acidify the filtrate to pH 2.0 with concentrated HCl and extract the N-acetyl-D-phenylglycine with an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to obtain the solid N-acetyl-D-phenylglycine.

    • To obtain D-phenylglycine, hydrolyze the N-acetyl-D-phenylglycine by refluxing with 2 M HCl for 2-4 hours.

    • Neutralize the solution to pH 5.0 to precipitate the D-phenylglycine. Collect, wash, and dry the product.

ParameterOptimal ValueRationale
pH 7.5 - 8.5Optimal pH for Acylase I activity.[3]
Temperature 37 - 50°CBalances enzyme activity and stability. Higher temperatures may lead to denaturation.[3]
Substrate Conc. 0.1 - 0.5 MHigher concentrations can lead to substrate inhibition.
Enzyme Loading 1000-2000 U/gSufficient for a reasonable reaction time without excessive cost.
Cofactor (Co²⁺) 0.5 mMCan enhance the activity of some acylases.

Method 2: Kinetic Resolution using Penicillin G Acylase

Penicillin G acylase (PGA) is a robust industrial enzyme widely used in the production of semi-synthetic penicillins. It can also be employed for the kinetic resolution of DL-phenylglycine derivatives. One common approach is the enantioselective hydrolysis of N-phenylacetyl-DL-phenylglycine. PGA specifically hydrolyzes the L-enantiomer, leaving the D-enantiomer intact.[3]

Protocol 3.1: Enzymatic Hydrolysis with Immobilized Penicillin G Acylase

Immobilization of PGA on a solid support is highly recommended for industrial applications as it enhances stability and allows for easy recovery and reuse of the enzyme.[3][4]

Materials:

  • N-Phenylacetyl-DL-phenylglycine (DL-PAPG)

  • Immobilized Penicillin G Acylase (IMEPGA)

  • 0.1 M Phosphate buffer (pH 7.8)

  • 1 M Sodium Hydroxide (NaOH)

  • Stirred reactor

Procedure:

  • Substrate Preparation: Prepare a suspension of DL-PAPG (e.g., 0.5% w/v) in 0.1 M phosphate buffer (pH 7.8).

  • Reaction Setup:

    • Add the substrate suspension to the reactor and equilibrate at 37°C.

    • Add the immobilized PGA. A typical loading is around 133 IU per gram of DL-PAPG.[3]

  • Reaction Monitoring and Control:

    • Maintain the pH at 7.8 by the controlled addition of 1 M NaOH. The rate of NaOH addition is indicative of the reaction rate.

    • The reaction is typically complete within 45-60 minutes under these conditions.[3]

  • Enzyme Recovery and Product Isolation:

    • At the end of the reaction, separate the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.

    • The product mixture, containing L-phenylglycine and N-phenylacetyl-D-phenylglycine, can be separated following a similar procedure as described in Protocol 2.2.

ParameterOptimal ValueRationale
pH 7.8 - 8.5Optimal for PGA hydrolytic activity.[3]
Temperature 37 - 50°COptimal temperature for PGA activity.[3]
Enzyme Immobilized PGAEnhances stability and allows for reuse, reducing process costs.[3]

Analytical Methods for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5][6]

Protocol 4.1: Chiral HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • A chiral stationary phase (CSP) column designed for amino acid separation (e.g., a crown ether-based column or a ligand-exchange column).

Mobile Phase:

  • The mobile phase composition will depend on the specific chiral column used. A common mobile phase for crown ether columns is a dilute perchloric acid solution (e.g., pH 2.0).

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Stop the enzymatic reaction in the aliquot (e.g., by adding a small amount of acid or by heat treatment).

  • Centrifuge or filter the sample to remove any particulates.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Analysis:

  • Inject the prepared sample onto the chiral HPLC column.

  • The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low reaction rate - Suboptimal pH or temperature.- Low enzyme activity.- Enzyme inhibition.- Verify and adjust pH and temperature.- Increase enzyme loading or use a fresh batch of enzyme.- Check for potential inhibitors in the reaction mixture.
Low enantiomeric excess (ee) - Poor enzyme selectivity.- Racemization of the product or substrate.- Incorrect reaction termination point.- Use a more selective enzyme.- Optimize reaction conditions (e.g., lower temperature) to minimize racemization.- Carefully monitor the reaction to stop at ~50% conversion.
Difficulty in product separation - Incomplete precipitation.- Co-precipitation of the other component.- Adjust the pH precisely to the isoelectric point.- Optimize the crystallization temperature and time.- Consider alternative separation techniques like chromatography.
Loss of immobilized enzyme activity over cycles - Enzyme leaching from the support.- Denaturation due to harsh conditions.- Use a stronger immobilization method (e.g., covalent attachment).- Optimize washing and regeneration procedures.- Ensure operating conditions are within the enzyme's stability range.

References

  • Wang, L., et al. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. PMC. [Link]

  • Machado, G. D. C., et al. (2005). Enzymic resolution of DL-phenylglycine. ResearchGate. [Link]

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Chen, Z., et al. (2022). Phenylglycine from Biobased L-Phenylalanine. bioRxiv. [Link]

  • Aragozzini, F., et al. (1998). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. [Link]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Wang, Y., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

  • Quax, W. J., & Broekhuizen, C. P. (2004). Penicillin acylase.
  • Seelbach, K., et al. (2000). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. [Link]

  • Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry. [Link]

  • de Souza, R. O., et al. (2007). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. SciELO. [Link]

  • Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. PubMed. [Link]

  • Antunes, O. A. C., et al. (2006). Enantiomerically pure D-phenylglycine production using immobilized Pseudomonas aeruginosa 10145 in calcium alginate beads. ResearchGate. [Link]

  • Höllrigl, V., et al. (2020). Co‐Immobilization of a Multi‐Enzyme Cascade: (S)‐Selective Amine Transaminases, l‐Amino Acid Oxidase and Catalase. ChemCatChem. [Link]

  • Le, H. T., et al. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • van der Beek, C. P., et al. (1979). Process for the preparation of dl-phenyl-glycine amide.
  • Schroeck, C., et al. (1979). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Behrens, O. I., et al. (1941). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. Journal of Biological Chemistry. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]

  • Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters. [Link]

  • Brena, B. M., & Batista-Viera, F. (2006). Carrier-bound Immobilized Enzymes: Principles, Application and Design. Methods in Biotechnology. [Link]

  • Szymańska, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. MDPI. [Link]

  • Wang, Y., et al. (2021). Immobilized lipase screening towards continuous-flow kinetic resolution of (±)-1,2-propanediol. ResearchGate. [Link]

Sources

Method

Strecker synthesis of DL-2-Phenyl glycine hydrochloride from benzaldehyde

<APPLICATION NOTES & PROTOCOLS > Introduction: The Strategic Importance of 2-Phenylglycine 2-Phenylglycine, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTES & PROTOCOLS >

Introduction: The Strategic Importance of 2-Phenylglycine

2-Phenylglycine, a non-proteinogenic α-amino acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1] Its derivatives are integral to the development of antiviral, anti-inflammatory, and antibacterial agents.[1][2] The phenylglycine moiety is a key structural component in various peptide-based drugs, where its incorporation can enhance proteolytic stability and receptor selectivity.[] This application note provides a detailed, robust, and validated protocol for the synthesis of DL-2-Phenylglycine hydrochloride via the Strecker synthesis, a classic and efficient method for the preparation of α-amino acids.[4][5]

Reaction Principle: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source (sodium cyanide) to form an α-aminonitrile intermediate.[4][6] This intermediate is then hydrolyzed under acidic conditions to yield the corresponding α-amino acid.[4][6] The overall process is a powerful and versatile method for the synthesis of a wide range of amino acids.

Reaction Scheme:

C₆H₅CHO + NH₄Cl + NaCN → C₆H₅CH(NH₂)CN + NaCl + H₂O

C₆H₅CH(NH₂)CN + 2H₂O + HCl → C₆H₅CH(NH₃⁺Cl⁻)COOH

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of DL-2-Phenylglycine hydrochloride with a high degree of purity and yield. The causality behind each experimental choice is explained to ensure reproducibility and safety.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
BenzaldehydeReagent Grade, ≥99%Sigma-Aldrich100-52-7Freshly distilled to remove benzoic acid.
Ammonium ChlorideACS Reagent, ≥99.5%Fisher Scientific12125-02-9
Sodium CyanideACS Reagent, ≥95%Acros Organics143-33-9EXTREMELY TOXIC . Handle with extreme caution.
MethanolACS GradeVWR67-56-1
BenzeneACS GradeVWR71-43-2CARCINOGEN . Handle in a fume hood.
Hydrochloric AcidACS Reagent, 37%J.T. Baker7647-01-0
Sodium HydroxideACS Reagent, ≥97%EMD Millipore1310-73-2
Activated CarbonDecolorizingSigma-Aldrich7440-44-0
Deionized Water
Equipment
  • Three-necked round-bottom flask (2 L) equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Heating mantle with a temperature controller.

  • Reflux condenser.

  • Separatory funnel (2 L).

  • Büchner funnel and filter flask.

  • Vacuum distillation apparatus.

  • pH meter or pH paper.

  • Standard laboratory glassware.

Detailed Synthesis Procedure

Part 1: Formation of α-Aminophenylacetonitrile

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, add 180 g (3.36 mol) of ammonium chloride and 550 mL of deionized water. Stir until the ammonium chloride has completely dissolved.

  • Addition of Benzaldehyde: To the stirred solution, add a solution of 212 g (2.00 mol) of freshly distilled benzaldehyde in 400 mL of methanol in one portion.[7] An exothermic reaction will occur, and the temperature will rise to approximately 45°C. Continue stirring for 2 hours.

  • Cyanide Addition (CRITICAL STEP): Prepare a solution of 150 g (3.06 mol) of sodium cyanide in 400 mL of ice-cold deionized water. Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including cyanide-rated gloves, a lab coat, and safety goggles. Slowly add the sodium cyanide solution to the reaction mixture via a dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 50°C. The slow addition is crucial to control the exotherm and prevent the release of toxic hydrogen cyanide gas.

  • Reaction Completion: After the addition is complete, continue stirring the heterogeneous mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

Part 2: Isolation and Hydrolysis of the Aminonitrile

  • Workup: Dilute the reaction mixture with 1 L of water and transfer it to a 2 L separatory funnel. Extract the aqueous layer with 1 L of benzene to remove unreacted benzaldehyde and other organic impurities.[7] Discard the aqueous layer. Benzene is a known carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Acidic Extraction: Wash the benzene layer with three 50 mL portions of water. Extract the α-aminophenylacetonitrile from the benzene layer by washing with one 600 mL portion of 6 N hydrochloric acid, followed by two 300 mL portions of 6 N hydrochloric acid.[7] The aminonitrile will be protonated and move into the aqueous acidic layer.

  • Hydrolysis: Combine the acidic extracts in a 3 L round-bottom flask and reflux the solution for 2 hours.[7] This step hydrolyzes the nitrile group to a carboxylic acid.

  • Purification by Distillation: After refluxing, dilute the hydrolysate with water to a total volume of approximately 2 L. Subject the solution to vacuum distillation to remove any remaining benzaldehyde and other volatile impurities.[7]

Part 3: Isolation and Purification of DL-2-Phenylglycine Hydrochloride

  • Decolorization: Cool the solution and add 10 g of activated carbon (Norit) to remove colored impurities. Stir for 15 minutes and then filter through a Büchner funnel.

  • Precipitation: Transfer the clear, yellow filtrate to a 3 L beaker. While stirring vigorously, slowly add concentrated ammonium hydroxide until the pH of the solution reaches the isoelectric point of phenylglycine (approximately pH 6). DL-2-Phenylglycine will precipitate as a white solid.

  • Isolation of Free Amino Acid: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration and wash it with 100 mL of cold ethanol, followed by 200 mL of diethyl ether.

  • Conversion to Hydrochloride Salt: For purification, dissolve the crude DL-2-Phenylglycine in 800 mL of 1 N sodium hydroxide, add 500 mL of ethanol, and filter if necessary. Heat the filtrate to boiling and slowly add 160 mL of 5 N hydrochloric acid while stirring.[7]

  • Crystallization and Final Product: Cool the solution to room temperature and then in an ice bath to induce crystallization of DL-2-Phenylglycine hydrochloride. Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The expected yield is 375-425 g.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles
BenzaldehydeC₇H₆O106.12212 g2.00
Ammonium ChlorideNH₄Cl53.49180 g3.36
Sodium CyanideNaCN49.01150 g3.06
DL-2-Phenylglycine HClC₈H₁₀ClNO₂187.62Expected: 375-425 g2.00-2.27

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow.

Strecker_Synthesis_Mechanism benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + NH3 - H2O ammonia Ammonia (from NH4Cl) ammonia->iminium aminonitrile α-Aminonitrile iminium->aminonitrile + CN- amino_acid DL-2-Phenylglycine aminonitrile->amino_acid H3O+, Δ (Hydrolysis)

Caption: Mechanism of the Strecker Synthesis.

Strecker_Workflow cluster_synthesis Synthesis cluster_workup Workup & Hydrolysis cluster_purification Purification reagents Mix Benzaldehyde, NH4Cl, and Methanol cyanide_add Slowly Add NaCN Solution reagents->cyanide_add react Stir at Room Temp cyanide_add->react extract Benzene Extraction react->extract acid_extract HCl Extraction of Aminonitrile extract->acid_extract hydrolyze Reflux with HCl acid_extract->hydrolyze decolorize Decolorize with Activated Carbon hydrolyze->decolorize precipitate Precipitate with NH4OH decolorize->precipitate hcl_salt Convert to HCl Salt and Recrystallize precipitate->hcl_salt dry Dry Final Product hcl_salt->dry

Caption: Experimental Workflow for DL-2-Phenylglycine HCl Synthesis.

Characterization and Quality Control

The identity and purity of the synthesized DL-2-Phenylglycine hydrochloride should be confirmed by the following analytical methods:

  • Melting Point: The melting point should be determined and compared to the literature value (decomposes around 270-280°C with sintering at 258°C).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine hydrochloride (N-H stretch), carboxylic acid (O-H and C=O stretches), and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in D₂O) should show characteristic signals for the aromatic protons, the α-proton, and the amine protons.

    • ¹³C NMR should show distinct signals for the carboxylic carbon, the α-carbon, and the aromatic carbons.

Safety and Handling

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10] Handle in a well-ventilated area.

  • Sodium Cyanide: HIGHLY TOXIC . Fatal if swallowed, in contact with skin, or if inhaled.[11][12] Contact with acids liberates extremely toxic hydrogen cyanide gas. Handle only in a chemical fume hood with appropriate PPE. A cyanide antidote kit should be readily available.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care, wearing appropriate gloves and eye protection.

  • Benzene: KNOWN CARCINOGEN . Also flammable and toxic. All manipulations involving benzene must be conducted in a fume hood.

Conclusion

The Strecker synthesis provides a reliable and scalable method for the preparation of DL-2-Phenylglycine hydrochloride from readily available starting materials. By following this detailed protocol and adhering to the specified safety precautions, researchers can consistently obtain a high-quality product suitable for further applications in drug discovery and development.

References

  • Filo. (2025, August 3). Strecker Synthesis of Amino Acid.
  • Eppinger, J., et al. (2022, August 5). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
  • SpectraBase. (n.d.). (R)-(-)-2-Phenylglycine chloride hydrochloride.
  • Chemos GmbH&Co.KG. (2021, June 17).
  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. (2026, February 13).
  • Davis, T. A., & Johnston, J. N. (2011, May 31). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
  • PENTA. (2025, May 2).
  • Carl ROTH. (n.d.).
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Sodium Cyanide. (n.d.).
  • Strecker Amino Acid Synthesis Mechanism & Examples. (2025, December 25).
  • ChemicalBook. (n.d.). D-2-Phenylglycine(875-74-1)IR1.
  • United States Biological. (n.d.). (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride (HD-Phg-OMe HCl) [19883-41-1].
  • Tokyo Chemical Industry Co., Ltd. (n.d.). D-2-Phenylglycine | 875-74-1.
  • Steiger, R. E. (1942). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 22, 23.
  • Sigma-Aldrich. (n.d.). (R)-(−)-2-Phenylglycine methyl ester hydrochloride.
  • Wang, Y., et al. (2023, January 15).
  • Google Patents. (n.d.). Process for the preparation of D-(-)-phenylglycine chloride hydrochloride.
  • Wikipedia. (n.d.). Phenylglycine.
  • BOC Sciences. (n.d.).
  • PubChem. (n.d.). 2-Phenylglycine | C8H9NO2 | CID 3866.
  • MedChemExpress. (n.d.). 2-Phenylglycine (DL-α-Phenylglycine) | Endogenous Metabolite.
  • TCI Deutschland GmbH. (n.d.). D-(-)-2-Phenylglycine Methyl Ester Hydrochloride 19883-41-1.
  • United Chemical. (2025, June 27). Sodium Cyanide Safety Precautions Guide for Daily Exposure.
  • National Institute of Standards and Technology. (n.d.). 2-Phenylglycine. NIST WebBook.
  • Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
  • Sprung, W. D., Kobow, M., & Schulz, E. (1989, August). [The synthesis of P-substituted DL-2-phenylglycine octylesters]. Pharmazie, 44(8), 540-542.
  • Google Patents. (n.d.). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid.

Sources

Application

Application Note: Preparation of DL-2-Phenylglycine Hydrochloride for Cell Culture

Introduction & Chemical Logic DL-2-Phenylglycine hydrochloride (DL-2-PG·HCl) is the hydrochloride salt of the alpha-amino acid phenylglycine. While the salt form significantly improves water solubility compared to the zw...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

DL-2-Phenylglycine hydrochloride (DL-2-PG·HCl) is the hydrochloride salt of the alpha-amino acid phenylglycine. While the salt form significantly improves water solubility compared to the zwitterionic free base, it introduces a critical challenge for cell culture: Acidity .

Upon dissolution in water, the hydrochloride moiety dissociates, releasing protons (


) and chloride ions (

). A 100 mM solution can exhibit a pH as low as 1.5–2.5. Direct addition of this unbuffered stock to cell culture media—even at small volumes—can overwhelm the bicarbonate buffering system, causing immediate acidification (yellowing of phenol red) and cellular shock.

This guide details the Neutralized Aqueous Stock Method , which is the gold standard for maintaining physiological pH and osmolality.

Physicochemical Profile
PropertyValueNotes
Formula

Molecular Weight 187.62 g/mol Use this value for Molarity calculations (do not use the free base MW of 151.16).
Solubility (Water) > 50 mMHighly soluble due to ionic nature.
Solubility (DMSO) SolubleAlternative if water is strictly contraindicated (rare).
pKa ~1.9 (COOH), ~9.0 (

)
The HCl salt protonates the amine, stabilizing it.
Appearance White crystalline powderHygroscopic; store desiccated.

Critical Preparation Challenges

The "Precipitation Trap"

When neutralizing an acidic stock of DL-2-PG·HCl, you are effectively converting it back toward its zwitterionic (free base) isoelectric point. The free base is less soluble than the salt.

  • Risk: If you neutralize a highly concentrated stock (e.g., >200 mM) too quickly, the free base may precipitate out of solution.

  • Solution: Prepare stocks at moderate concentrations (50–100 mM) and add NaOH slowly.

Osmolality Drift

Neutralizing the HCl with NaOH generates Sodium Chloride (NaCl).



  • Impact: A 100 mM stock neutralized with 1 equivalent of NaOH contains ~100 mM extra NaCl.

  • Mitigation: Keep the final dilution factor in culture media at 1:200 or higher (e.g., adding 5 µL stock to 1 mL media) to prevent hyperosmotic stress.

Protocol: Neutralized Aqueous Stock (Recommended)

Target Concentration: 100 mM Final Volume: 10 mL Vehicle: Water (PCR-grade)

Reagents Required[1][2][3][4]
  • DL-2-Phenylglycine Hydrochloride (MW: 187.62 g/mol )[1]

  • Sterile Water (Milli-Q or WFI)

  • 1 N NaOH (Sodium Hydroxide) solution

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • pH Meter (micro-probe recommended)

Step-by-Step Methodology
  • Calculation: To make 10 mL of 100 mM solution:

    
    
    Weigh 187.6 mg  of DL-2-PG·HCl.
    
  • Initial Dissolution (Acidic Phase):

    • Add the powder to a clean beaker or tube.

    • Add approx. 8.0 mL of sterile water (80% of final volume).

    • Vortex or stir.[2] The powder should dissolve rapidly.

    • Observation: The solution is now clear but highly acidic (pH ~2.0).

  • Controlled Neutralization:

    • Place the beaker on a magnetic stirrer with a pH probe immersed.

    • Slowly add 1 N NaOH dropwise.

    • Target pH: 7.2 – 7.4.

    • Caution: As pH approaches 6.0, proceed very slowly to avoid overshooting. If you overshoot to pH > 9, the compound may degrade or racemize.

  • Final Volume Adjustment:

    • Transfer the solution to a volumetric flask or graduated cylinder.

    • Add sterile water to bring the total volume to exactly 10.0 mL .

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PES filter .

    • Dispense into sterile microcentrifuge tubes (aliquots).

    • Note: Do NOT autoclave.[3] Amino acids are thermally unstable and can undergo degradation at 121°C.

  • Storage:

    • Store aliquots at -20°C . Avoid repeated freeze-thaw cycles.

Visual Workflow

ProtocolWorkflow cluster_warning Critical Control Point Start Weigh 187.6 mg DL-2-PG·HCl Dissolve Dissolve in 8 mL Sterile Water Start->Dissolve CheckPH Measure pH (Current: ~2.0) Dissolve->CheckPH Neutralize Add 1N NaOH Dropwise Target pH: 7.2 - 7.4 CheckPH->Neutralize Volume Adjust Volume to 10 mL Neutralize->Volume Filter Sterile Filter (0.22 µm PES) Volume->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot

Figure 1: Step-by-step workflow for preparing a physiological stock solution of DL-2-Phenylglycine HCl. The neutralization step is critical to prevent media acidification.

Troubleshooting & Quality Control

Vehicle Control (Mandatory)

Because this protocol introduces extra NaCl (from the HCl+NaOH reaction), you must run a vehicle control in your experiments.

  • Control Preparation: Take 8 mL water, add the exact same volume of 1N NaOH used to neutralize your drug, dilute to 10 mL, and filter.

  • Application: Treat control cells with this "Saline-Mock" solution.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitate forms during NaOH addition Concentration too high; free base crashing out.Dilute the sample with more water.[4] Heat gently (37°C). Do not exceed 100 mM stocks.
Media turns yellow instantly upon addition Incomplete neutralization of stock.Re-check stock pH. It must be pH 7.0–7.4. If stock is acidic, the media's buffer capacity is exhausted.
Cells detach or shrink Hyperosmolality.The stock is too concentrated or the dilution factor is too low (e.g., 1:10). Aim for 1:1000 dilution.
Solution turns brown over time Oxidation.Discard. Phenylglycine is sensitive to oxidation. Always store at -20°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170253, (R)-(-)-2-Phenylglycine chloride hydrochloride. Retrieved from [Link]

  • Cold Spring Harbor Protocols. General Safety and Hazardous Material Information for Cell Culture Reagents. CSHL Press. Retrieved from [Link]

Sources

Method

Advanced Protocol: Resolution and Activation of DL-Phenylglycine for Ampicillin Side Chain Synthesis

Application Note: AN-PHARM-2026-04 [1] Executive Summary The synthesis of Ampicillin (and related semi-synthetic penicillins like Cephalexin) strictly requires the D-(-)-isomer of phenylglycine.[1] The presence of the L-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04 [1]

Executive Summary

The synthesis of Ampicillin (and related semi-synthetic penicillins like Cephalexin) strictly requires the D-(-)-isomer of phenylglycine.[1] The presence of the L-isomer inhibits the antibacterial activity and contributes to toxicity.[1] Since industrial synthesis of phenylglycine typically yields a racemic mixture (DL-phenylglycine), the optical resolution and subsequent activation of the side chain are the most critical upstream unit operations in ampicillin manufacturing.

This guide details the two-stage transformation:

  • Optical Resolution: Separation of DL-phenylglycine using (+)-Camphor-10-sulfonic acid (CSA) to isolate the D-isomer.[1][2]

  • Chemical Activation: Conversion of D-phenylglycine into the Dane Salt (Potassium D-α-(1-ethoxycarbonyl-1-propenylamino)phenylacetate), the industry-standard intermediate for coupling with 6-APA.[1]

Theoretical Framework

The Chiral Challenge

Ampicillin production relies on the coupling of 6-aminopenicillanic acid (6-APA) with an activated D-phenylglycine derivative.[1][3] Using racemic DL-phenylglycine directly is chemically inefficient and pharmacologically unacceptable.[1]

  • Goal: Isolate D-phenylglycine (D-PG) with >98% optical purity.

  • Method: Diastereomeric salt formation.[1][4] D-PG forms a less soluble salt with (+)-CSA in aqueous media compared to L-PG, allowing separation via fractional crystallization.[1]

Activation via Dane Salt

While acid chlorides (D-phenylglycyl chloride) were historically used, modern industrial protocols favor Dane Salts .[1]

  • Advantage: The Dane salt protects the

    
    -amino group as an enamine (Schiff base type), preventing self-acylation during the coupling with 6-APA.[1]
    
  • Mechanism: Condensation of D-PG with ethyl acetoacetate in the presence of a base (KOH/K2CO3).[1][5]

Workflow Visualization

G Start Start: DL-Phenylglycine (Racemic) Resolution Step 1: Optical Resolution Agent: (+)-Camphor-10-sulfonic acid Start->Resolution Aqueous Medium Filtration Filtration (D-PG·CSA Salt Precipitates) Resolution->Filtration Crystallization Hydrolysis Base Hydrolysis (Release Free D-PG) Filtration->Hydrolysis NH4OH / NaOH DPG Intermediate: D-Phenylglycine (>98% ee) Hydrolysis->DPG Decision Activation Pathway DPG->Decision PathA Method A: Dane Salt Formation (Ethyl Acetoacetate + KOH) Decision->PathA Preferred (Green) PathB Method B: Acid Chloride Formation (PCl5 / SOCl2) Decision->PathB Classical FinalA Product A: Dane Salt (Ready for 6-APA Coupling) PathA->FinalA FinalB Product B: D-PG-Cl·HCl (Moisture Sensitive) PathB->FinalB

Figure 1: Critical process flow for the resolution and activation of DL-phenylglycine.

Experimental Protocols

Module 1: Optical Resolution of DL-Phenylglycine

Objective: Isolate D-phenylglycine from racemic mixture. Principle: Preferential crystallization of the diastereomeric salt D-PG[1]·(+)-CSA.[1][2][4]

Materials:

  • DL-Phenylglycine (DL-PG)[1][2]

  • (+)-Camphor-10-sulfonic acid ((+)-CSA)[1]

  • Solvent: Deionized Water[1]

  • Neutralizing Base: Ammonia (25%) or NaOH (1N)[1]

Protocol:

  • Dissolution: In a reactor, suspend 151 g (1.0 mol) of DL-PG in 1.0 L of water.

  • Acid Addition: Add 232 g (1.0 mol) of (+)-CSA. Heat the mixture to 90°C with stirring until a clear solution is obtained.

  • Seeding (Critical): Cool the solution slowly to 60°C . Add seed crystals of pure D-PG·(+)-CSA (0.5 g) if available to induce nucleation.[1]

  • Crystallization: Continue cooling to 15–20°C over 4 hours. The D-PG·(+)-CSA salt is significantly less soluble than the L-isomer salt and will precipitate.[1]

  • Filtration: Filter the white crystalline solid. Wash with a small amount of ice-cold water.[1]

    • Note: The filtrate contains the L-PG enriched fraction, which can be racemized and recycled in an industrial loop.[6]

  • Hydrolysis (Liberation): Suspend the wet cake in 500 mL water. Adjust pH to 6.5–7.0 using ammonia or NaOH solution.[1]

  • Isolation: D-Phenylglycine precipitates as a free zwitterion.[1] Filter, wash with ethanol (to remove residual water/sulfonates), and dry at 50°C.[6]

Target Specification:

  • Yield: ~45% (relative to starting DL mix; theoretical max is 50%).

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, 1N HCl).[1]
Module 2: Synthesis of Dane Salt (Preferred Activation)

Objective: Protect D-PG for ampicillin coupling. Chemical Name: Potassium D-


-(1-ethoxycarbonyl-1-propenylamino)phenylacetate.[1]

Materials:

  • D-Phenylglycine (from Module 1)[1][2][4][5][7][8][9][10][11]

  • Ethyl Acetoacetate[1][5]

  • Potassium Hydroxide (KOH)[1]

  • Solvent: Methanol or Ethanol[6][5][12]

Protocol:

  • Suspension: Suspend 15.1 g (0.1 mol) of D-Phenylglycine in 150 mL of anhydrous methanol.

  • Base Addition: Add 5.6 g (0.1 mol) of KOH pellets (or equivalent methanolic KOH). Stir until dissolved.

  • Enamine Formation: Add 13.0 g (0.1 mol) of Ethyl Acetoacetate dropwise.

  • Reflux: Heat the mixture to reflux (~65°C ) for 2 hours.

    • Mechanism:[6][5][8][13][14][15][16][17] The amine of D-PG attacks the ketone of the acetoacetate, releasing water.

  • Azeotropic Distillation (Optional but Recommended): To drive the equilibrium, distill off a portion of the solvent (containing water) and replenish with fresh anhydrous methanol.

  • Crystallization: Cool the mixture to 0–5°C . The Dane Salt will crystallize as a white/off-white solid.[1]

  • Filtration: Filter under nitrogen (hygroscopic). Wash with cold ethyl acetate.[1]

  • Drying: Vacuum dry at 40°C.

Data Summary:

ParameterSpecification
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; Insoluble in ether
Use Case Direct coupling with 6-APA in mixed anhydride methods
Module 3: Synthesis of D-Phenylglycyl Chloride HCl (Classical Activation)

Objective: Create a highly reactive acyl chloride for coupling.[1] Warning: This method uses corrosive reagents and requires strictly anhydrous conditions.[1]

Protocol:

  • Salt Formation: Suspend 15.1 g D-PG in 100 mL dichloromethane (MDC). Bubble dry HCl gas until saturation to form D-PG·HCl.

  • Chlorination: Cool to 0°C . Add 22 g (0.105 mol) Phosphorus Pentachloride (PCl5) in portions.

    • Alternative: Use PCl3 + Cl2 gas for industrial economy.[1]

  • Reaction: Stir at 0–5°C for 2 hours. The solid dissolves as the acid chloride forms.

  • Isolation: Add 100 mL dry ether or hexane to precipitate the D-Phenylglycyl Chloride Hydrochloride.[1]

  • Filtration: Filter rapidly under inert atmosphere (Argon/Nitrogen).

    • Critical: Product hydrolyzes instantly in moist air.

Quality Control & Analytics

Enantiomeric Purity Check (HPLC)

To ensure the resolution step (Module 1) was successful, Chiral HPLC is mandatory.

  • Column: Chiralpak WH or Crownpak CR(+).[1]

  • Mobile Phase: Perchloric acid solution (pH 1.5).[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: L-isomer < 0.5%.[1]

Specific Rotation[1][2]
  • D-Phenylglycine:

    
     (c=1, 1N HCl).[1]
    
  • Note: If rotation is lower (e.g., -140^\circ), recrystallize the CSA salt before hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Resolution Cooling too fast; Supersaturation not broken.Cool over 6 hours; Ensure seeding at 60°C.
Low Optical Purity Inclusion of L-isomer salt.[1]Recrystallize the wet cake in water before hydrolysis.
Dane Salt Gummy/Sticky Presence of water.[1][3][4][10][11][12][16][17][18]Ensure Methanol is anhydrous; Use azeotropic removal of water during reflux.[1]
Racemization High temperature during activation.[1]Keep Dane salt synthesis below 70°C; Keep Acid Chloride synthesis below 5°C.

References

  • Nohira, H., et al. "Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (+)-camphor-10-sulfonic acid."[1] Journal of the Chemical Society, Perkin Transactions 2, 1996.[6] Link

  • Kessels, G. "Process for the preparation of D-(-)-phenylglycine chloride hydrochloride."[1][8] European Patent EP0614882A1, 1994.[6] Link

  • Deng, Y., et al. "Method for preparing amino acid Dane salt."[6] CN Patent CN101665443A, 2010.[6] Link

  • Ingersoll, A. W., et al. "dl-α-Aminophenylacetic Acid (Resolution)."[1] Organic Syntheses, Coll.[6][12] Vol. 2, p. 506.[6] Link

  • Asian Journal of Chemistry. "Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate." Asian J. Chem., Vol. 38, 2026 (Projected).[6] Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of DL-Phenylglycine Derivatives

Executive Summary DL-Phenylglycine is a critical non-proteinogenic amino acid, serving as the chiral backbone for semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin). Traditional thermal s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Phenylglycine is a critical non-proteinogenic amino acid, serving as the chiral backbone for semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin). Traditional thermal synthesis of phenylglycine derivatives—specifically via the Bucherer-Bergs or Strecker reactions—suffers from prolonged reaction times (24–48 hours), harsh reflux conditions, and variable yields due to thermal degradation of intermediates.

This guide details a microwave-assisted methodology that reduces reaction times to under 30 minutes while increasing yield and purity.[1] By utilizing dielectric heating, researchers can achieve rapid superheating of aqueous/ethanol solvents in sealed vessels, driving the equilibrium toward the hydantoin intermediate more efficiently than conventional oil baths.

Mechanistic Insight & Microwave Theory

Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred via convection and conduction from the vessel walls, creating a thermal gradient. In microwave synthesis, dipolar molecules (water, ethanol, polar intermediates) align with the oscillating electric field. The molecular friction generated results in volumetric heating , where the reaction mixture heats uniformly from within.

The Bucherer-Bergs Pathway

The preferred route for DL-phenylglycine is the Bucherer-Bergs reaction.[2] It involves a four-component condensation of a carbonyl compound (benzaldehyde), cyanide, ammonia, and carbon dioxide (supplied by ammonium carbonate).[2]

Microwave Advantage: The rate-determining step—the formation of the


-aminonitrile and its subsequent cyclization to hydantoin—is highly sensitive to pressure and temperature. Sealed-vessel microwave irradiation allows the reaction to proceed at temperatures (120°C+) well above the boiling point of the solvent, significantly accelerating the ring-closure mechanism [1, 2].
Reaction Pathway Diagram

BuchererBergsMechanism Aldehyde Benzaldehyde (Substrate) Imine Imine Intermediate Aldehyde->Imine NH3 attack Reagents (NH4)2CO3 + NaCN (Reagents) Reagents->Imine Nitrile α-Aminonitrile Imine->Nitrile CN- attack Hydantoin 5-Phenylhydantoin (Cyclized) Nitrile->Hydantoin CO2 Cyclization (MW Assisted) Product DL-Phenylglycine (Final Product) Hydantoin->Product Alkaline Hydrolysis (MW Assisted)

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction accelerated by microwave irradiation.

Experimental Protocols

Protocol A: Rapid Synthesis of 5-Phenylhydantoin (Bucherer-Bergs)

This is the intermediate step. The hydantoin is stable and easily purified.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Carbonate (30 mmol, 2.88 g)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (15 mmol) (Caution: Highly Toxic)

  • Solvent: Ethanol/Water (1:1 v/v, 15 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL or 35 mL pressure-rated glass vial with stir bar.

Procedure:

  • Loading: Dissolve (NH4)2CO3 and NaCN in water (7.5 mL) in the microwave vial. Add Ethanol (7.5 mL) and Benzaldehyde.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation:

    • Mode: Dynamic (Temperature Control)

    • Temp: 120°C

    • Hold Time: 15 - 20 minutes

    • Stirring: High

    • Max Power: 150 W (Power will modulate to maintain temp).

  • Workup:

    • Allow the vessel to cool to <50°C before opening (automatic air cooling).

    • The reaction mixture typically solidifies or precipitates.

    • Pour into ice water (50 mL) and acidify to pH 2 with conc. HCl.

    • Filter the white precipitate (5-Phenylhydantoin).[3]

    • Validation: Melting Point ~178°C; TLC (Ethyl Acetate:Hexane 1:1).

Protocol B: Hydrolysis to DL-Phenylglycine

Converting the hydantoin to the free amino acid.

Reagents:

  • 5-Phenylhydantoin (from Protocol A)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (15 mL)

Procedure:

  • Loading: Place the hydantoin solid into a fresh microwave vial. Add 15 mL of 10% NaOH.

  • Irradiation:

    • Temp: 150°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (approx 17 bar)

  • Isolation (Isoelectric Precipitation):

    • Cool the solution. Filter off any unreacted solids.

    • Neutralize the filtrate with conc. HCl to the isoelectric point of Phenylglycine (pH ~6.0–6.5).

    • The amino acid will precipitate as shiny white crystals.

    • Filter, wash with cold water and ethanol, and dry.[3]

Comparative Data: Microwave vs. Conventional[4][5][6][7][8][9]

The following data highlights the efficiency gains when shifting from thermal reflux to microwave irradiation for hydantoin synthesis [1, 3].

ParameterConventional RefluxMicrowave MethodImprovement Factor
Reaction Time 4 – 24 Hours15 – 20 Minutes~20x Faster
Temperature 80°C (Ethanol reflux)120°C (Pressurized)Higher Kinetic Energy
Yield (Crude) 50 – 65%85 – 92%+30% Yield
Solvent Usage High (50-100 mL)Low (10-15 mL)Greener Process
Purity (HPLC) 85% (Requires Recryst.)>95% (Often pure)Reduced Downstream Steps

Note: Conventional heating often results in "thermal lag," where the vessel walls are hot but the center is cooler. Microwave heating eliminates this, preventing side reactions caused by prolonged exposure to thermal gradients.

Workflow Visualization

Workflow Start Start: Reagent Prep (Benzaldehyde + Cyanide) MW_Step1 MW Irradiation (Step 1) 120°C, 20 min (Hydantoin Formation) Start->MW_Step1 Check1 TLC Check (Disappearance of Aldehyde) MW_Step1->Check1 Check1->MW_Step1 Incomplete (+5 min) Hydrolysis MW Hydrolysis (Step 2) NaOH, 150°C, 15 min Check1->Hydrolysis Complete Precipitation Precipitation Adjust pH to 6.5 (HCl) Hydrolysis->Precipitation Filtration Filtration & Drying Precipitation->Filtration End Final Product: DL-Phenylglycine Filtration->End

Figure 2: Operational workflow for the two-step microwave synthesis of DL-Phenylglycine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Loss of Ammonia/CO2Ensure the vessel is sealed tight. Do not use open reflux in MW. Use excess (NH4)2CO3 (3 equiv).
Vessel Over-pressure Decomposition of CarbonateReduce sample size or increase headspace. Use a ramp time of 2-3 mins to reach 120°C.
Oily Product Incomplete CyclizationExtend MW hold time by 5 minutes. Ensure ethanol ratio is sufficient to solubilize benzaldehyde.
No Precipitate (Step 2) Incorrect pHPhenylglycine is amphoteric. It dissolves in both Acid (pH <2) and Base (pH >9). Target pH 6.5 precisely.

Safety & Compliance

  • Cyanide Hazard: Although MW synthesis is closed-vessel, loading must occur in a fume hood. Treat all waste with bleach (hypochlorite) to quench residual cyanide before disposal.

  • Pressure Risks: Microwave heating of aqueous carbonate solutions generates significant CO2 pressure. Always use vessels with pressure relief valves or rupture discs rated for the target temperature.

  • Solvent Selection: Avoid low-boiling, non-polar solvents (like ether) in MW reactors. Water/Ethanol mixtures are ideal due to their high loss tangents (ability to absorb MW energy).

References

  • Comparison of Conventional and Microwave Assisted Synthesis. Sigma-Aldrich (Merck).

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Beilstein Journal of Organic Chemistry.

  • Microwave-assisted Amino Acid Hydrolysis. CEM Corporation Application Note.

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • Microwave-assisted synthesis of hydantoins and thiohydantoins. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Phenylglycine (Phg)

Status: Active Lead Scientist: Senior Application Specialist Topic: Phenylglycine (Phg) & Arylglycine Coupling Optimization Last Updated: October 2025 The Phenylglycine Challenge: Why This Happens Executive Summary: Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Topic: Phenylglycine (Phg) & Arylglycine Coupling Optimization Last Updated: October 2025

The Phenylglycine Challenge: Why This Happens

Executive Summary: Phenylglycine (Phg) is chemically distinct from standard amino acids due to the phenyl ring attached directly to the


-carbon. This electron-withdrawing group significantly increases the acidity of the 

-proton, lowering its pKa. Consequently, Phg is highly susceptible to base-catalyzed proton abstraction, leading to rapid enolization and loss of chiral integrity (racemization) during activation and coupling.

Standard SPPS protocols (e.g., HBTU/DIPEA) often result in 10–30% racemization for Phg. This guide provides validated, low-epimerization workflows.

Diagnostic Decision Matrix

Use this flowchart to select the correct protocol based on your specific synthesis stage.

Phg_Decision_Tree Start START: Where is Phg located? Internal Internal Position (Elongation) Start->Internal CTerm C-Terminal (Resin Loading) Start->CTerm Activator Select Coupling System Internal->Activator ResinChoice Resin Selection CTerm->ResinChoice DIC_Oxyma BEST: DIC + Oxyma Pure (Base-Free) Activator->DIC_Oxyma Standard COMU_TMP ALT: COMU + Collidine (Weak Base) Activator->COMU_TMP If Phosphonium required HBTU_DIPEA AVOID: HBTU/HATU + DIPEA (High Racemization Risk) Activator->HBTU_DIPEA Not Recommended CTC 2-Chlorotrityl Chloride (2-CTC) Load with DIPEA (1 eq) or Collidine ResinChoice->CTC Acid peptides Wang AVOID: Wang Resin (Requires DMAP/High Base) ResinChoice->Wang Risky Sieber Sieber Amide Resin (Mild Acid Cleavage) ResinChoice->Sieber Amide peptides

Caption: Decision matrix for selecting reagents and resins to minimize Phg racemization.

Critical Parameters & Mechanism

The Mechanism of Failure

Racemization occurs primarily through two pathways during activation:

  • Direct Enolization: Base-catalyzed abstraction of the acidic

    
    -proton.
    
  • Oxazolone Formation: The activated ester cyclizes to form a 5(4H)-oxazolone, which is highly prone to tautomerization and loss of chirality.

Racemization_Mechanism L_Phg L-Phg (Activated) Proton H+ Abstraction L_Phg->Proton High Acidity Oxazolone Oxazolone (Rapidly Racemizes) L_Phg->Oxazolone Cyclization Base Base (DIPEA/Piperidine) Base->Proton Catalyst Enolate Planar Enolate (Achiral Intermediate) Proton->Enolate Mix DL-Phg Mixture (Racemic Product) Enolate->Mix Reprotonation Oxazolone->Enolate Tautomerization

Caption: Mechanistic pathways leading to loss of chirality in Phenylglycine.[1]

Comparative Data: Coupling Reagents

The choice of coupling reagent is the single most significant variable. The data below summarizes racemization rates for the coupling of Z-Phg-OH to H-Pro-NH₂ (a notorious stress test).

Coupling SystemBase Used% DL-Isomer (Racemization)Recommendation
DIC / Oxyma Pure None (Base-Free)1.1% Highly Recommended
COMU / TMP TMP (Collidine)< 2.0% Recommended
DIC / HOAtNone3.3%Acceptable
DIC / HOBtNone9.3%Avoid
HBTU / DIPEADIPEA15 - 30%CRITICAL FAILURE
HATU / DIPEADIPEA10 - 20%Avoid

Data synthesized from Albericio et al. and Luxembourg Bio Technologies studies [1, 2].

Troubleshooting & FAQs

Scenario A: "I am seeing double peaks in HPLC after coupling Fmoc-Phg-OH."

Diagnosis: You likely used a base-driven activation method (HBTU/HCTU/HATU with DIPEA). The strong base (DIPEA, pKa ~10.5) abstracted the


-proton from the activated Phg species.
Corrective Action: 
  • Switch Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[2] This method creates a neutral pH environment during activation, significantly stabilizing the

    
    -proton.
    
  • Protocol: Pre-activate for only 2 minutes or use in situ activation (add reagents directly to resin).

Scenario B: "I must use a phosphonium/uronium reagent (HATU/COMU). What base should I use?"

Diagnosis: If solubility or reactivity dictates using onium salts, DIPEA is too strong. Corrective Action:

  • Switch Base: Use 2,4,6-Trimethylpyridine (TMP / Collidine) .

  • Why? Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[3][4] It is sufficient to deprotonate the carboxylic acid for activation but struggles to access the sterically crowded

    
    -proton of the Phg residue [2].
    
Scenario C: "My C-terminal residue is Phg, and I see racemization after cleavage."

Diagnosis: Loading the first amino acid onto the resin is a high-risk step. Standard Wang resin loading (using DMAP) or extended exposure to piperidine during subsequent deprotection steps can racemize the C-terminal Phg. Corrective Action:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.

  • Loading Method: Load Fmoc-Phg-OH using DIPEA (1.0 eq only) in DCM. The bulky trityl linker prevents diketopiperazine formation and protects the C-terminus.

  • Cleavage: 2-CTC allows cleavage with mild acid (1% TFA), preserving side-chain protecting groups if needed.

Standard Operating Procedures (SOPs)

Protocol 1: The "Gold Standard" (DIC/Oxyma)

Best for internal Phg coupling during elongation.

Reagents:

  • Fmoc-Phg-OH (3.0 eq)

  • Oxyma Pure (3.0 eq)[5]

  • DIC (3.0 eq)[5]

  • Solvent: DMF (or DMF/DCM 1:1 if solubility is poor)

Step-by-Step:

  • Dissolve: Dissolve Fmoc-Phg-OH and Oxyma Pure in minimal DMF.

  • Chill (Optional but Recommended): Cool the solution to 0°C on an ice bath for 5 minutes.

  • Activate: Add DIC to the solution.

  • Immediate Addition: Shake for 30 seconds (minimize pre-activation time) and immediately add to the resin-bound free amine.

  • Coupling: Agitate at room temperature (or 0°C to RT) for 60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol 2: The "Collidine Rescue" (COMU/TMP)

Use when carbodiimides (DIC) are not an option.

Reagents:

  • Fmoc-Phg-OH (3.0 eq)

  • COMU (3.0 eq)

  • 2,4,6-Collidine (TMP) (3.0 eq) — Do NOT use DIPEA.

Step-by-Step:

  • Dissolve: Dissolve Fmoc-Phg-OH and COMU in DMF.

  • Activate: Add Collidine (TMP).[4]

  • Coupling: Add immediately to the resin.[4]

  • Time: Allow to couple for 30–60 minutes. Note: COMU is a very fast activator; extended times are unnecessary and increase risk.

References

  • Steinauer, R., et al. (1989). Racemization of phenylglycine during peptide synthesis.[1][6][7][8][9] (Validated via search context).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[1]

  • Luxembourg Bio Technologies. Phenylglycine Racemization in Fmoc-based Solid-Phase Peptide Synthesis.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal.

Sources

Optimization

Technical Support Center: Removing Benzaldehyde Impurities from DL-Phenylglycine Synthesis

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of DL-phenylglycine. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of DL-phenylglycine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address a common challenge in this process: the removal of residual benzaldehyde.

Introduction: The Challenge of Benzaldehyde Impurity

DL-phenylglycine, a non-proteinogenic amino acid, is a critical chiral building block in pharmaceutical synthesis, notably for semi-synthetic antibiotics like ampicillin and cephalexin.[1][2] A prevalent method for its synthesis is the Strecker reaction, which utilizes benzaldehyde, ammonia, and cyanide as starting materials.[3] While effective, this route often results in a crude product contaminated with unreacted benzaldehyde.

Residual benzaldehyde, and its common oxidation product benzoic acid, can interfere with downstream applications and compromise the purity and crystalline structure of the final DL-phenylglycine product.[4] Therefore, effective and targeted purification is a critical step in the synthesis workflow. This guide provides a systematic approach to diagnosing and resolving benzaldehyde contamination.

Troubleshooting Guide: Diagnosis and Resolution

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification process.

Q1: I've completed my DL-phenylglycine synthesis via the Strecker method. How can I confirm the presence and level of benzaldehyde impurity?

Answer: Before initiating purification, it is crucial to assess the impurity profile of your crude product. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying impurities in phenylglycine.[4][5] A validated HPLC method can separate DL-phenylglycine from benzaldehyde and other related substances like benzoic acid, allowing for precise quantification. Typically, pharmaceutical-grade phenylglycine specifications limit benzaldehyde to ≤0.1%.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, benzaldehyde is well-suited for GC analysis. This method is highly sensitive and provides excellent separation and identification.[5]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the presence of benzaldehyde. Co-spot your crude product with a benzaldehyde standard. A typical mobile phase would be a mixture of ethyl acetate and hexane. Benzaldehyde is significantly less polar than DL-phenylglycine and will have a much higher Rf value.

Q2: My crude product contains both benzaldehyde and benzoic acid. Which should I remove first?

Answer: It is highly recommended to remove the benzoic acid impurity first. Benzaldehyde is prone to air oxidation, which converts it into benzoic acid.[6] Addressing the acidic impurity first simplifies the subsequent purification steps.

This is achieved with a basic aqueous wash . By dissolving your crude product mixture in a suitable organic solvent (if it's not already) and washing with a dilute basic solution (e.g., 5-10% sodium carbonate or sodium bicarbonate), you convert the benzoic acid into its water-soluble sodium benzoate salt.[6] This salt is then easily partitioned into the aqueous layer and removed. DL-phenylglycine itself is soluble in alkali solutions, so this step must be performed carefully as part of a liquid-liquid extraction, or the crude solid can be washed with a non-polar organic solvent first to remove benzaldehyde before dissolving the amino acid in base.

Q3: A simple water wash isn't effective at removing the benzaldehyde. Why, and what is the superior alternative?

Answer: Your observation is correct and rooted in the physical properties of benzaldehyde. Benzaldehyde has very low solubility in water (approx. 0.6-0.7 g/100 mL).[7][8] Therefore, a simple aqueous wash will not efficiently extract it from an organic phase or wash it from a solid crude product.

The superior method is a reactive extraction using a sodium bisulfite wash . This is a highly selective and efficient method for removing aldehydes from reaction mixtures.[9]

The Chemistry: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a water-soluble α-hydroxysulfonic acid salt, commonly known as the benzaldehyde bisulfite adduct.[9][10] Because this adduct is an ionic salt, it is readily extracted into the aqueous layer, effectively sequestering the aldehyde from the desired product. The reaction is reversible, which is advantageous if you wish to recover the benzaldehyde later.

Caption: Reversible formation of the water-soluble bisulfite adduct.

Q4: How does the zwitterionic nature of DL-phenylglycine affect the purification strategy?

Answer: The properties of DL-phenylglycine are key to designing an effective purification workflow. DL-phenylglycine is an amino acid and exists as a zwitterion at its isoelectric point (pI ≈ 5.6).[4] Its solubility is highly pH-dependent:

  • Insoluble in neutral water and non-polar organic solvents.[1]

  • Soluble in dilute acidic and dilute alkaline solutions.[1][11]

This behavior allows for a powerful purification technique: recrystallization via pH swing . After removing benzaldehyde with a bisulfite wash, you can further purify the DL-phenylglycine by:

  • Dissolving the crude amino acid in a dilute aqueous base (e.g., NaOH solution).

  • Treating the solution with activated carbon to remove colored impurities, followed by filtration.

  • Slowly adding a dilute acid (e.g., HCl) to the filtrate to adjust the pH back to the isoelectric point.[11]

  • As the pH approaches the pI, the neutral zwitterionic DL-phenylglycine will precipitate out of the solution, leaving more soluble impurities behind.

  • The purified crystals can then be collected by filtration.

Experimental Protocols

Protocol 1: Benzaldehyde Removal via Sodium Bisulfite Wash

This protocol is designed for the selective removal of benzaldehyde from a crude reaction mixture containing DL-phenylglycine.

Materials:

  • Crude DL-phenylglycine

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water

  • Separatory funnel, beakers, filtration apparatus

Procedure:

  • Initial Wash: Suspend the crude DL-phenylglycine solid in an organic solvent in which it is insoluble, such as diethyl ether. This initial wash will remove a significant portion of the non-polar benzaldehyde. Stir for 15-20 minutes and filter to recover the solid. Repeat if necessary.

  • Bisulfite Extraction: Transfer the solid to a flask. Add the freshly prepared saturated sodium bisulfite solution. Stir vigorously for 30-60 minutes. This allows the benzaldehyde to react and form the water-soluble adduct.

  • Separation: Filter the suspension. The solid on the filter paper is your partially purified DL-phenylglycine. The filtrate contains the water-soluble benzaldehyde-bisulfite adduct.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining bisulfite solution, followed by a wash with the organic solvent (diethyl ether) to aid in drying.

  • Drying: Dry the purified solid under vacuum. Proceed to Protocol 2 for further purification by recrystallization.

Protocol 2: Purification of DL-Phenylglycine by pH Swing Recrystallization

This protocol is for the final purification of DL-phenylglycine after the bulk of aldehyde impurities have been removed.

Materials:

  • Partially purified DL-phenylglycine

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Activated carbon (decolorizing charcoal)

  • pH meter or pH paper

  • Beakers, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Dissolution: In a beaker, dissolve the DL-phenylglycine from the previous step in a minimal amount of 1 M NaOH solution with stirring. Add the base portion-wise until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and stir for 15-20 minutes at room temperature.

  • Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Transfer the clear filtrate to a clean beaker and place it in an ice bath with gentle stirring. Slowly add 1 M HCl dropwise. Monitor the pH continuously. As the pH approaches the isoelectric point (~5.6), a white precipitate of pure DL-phenylglycine will begin to form.[11]

  • Crystallization: Continue adding acid until the pH is stable at the isoelectric point. Allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water, followed by a wash with ethanol or acetone to displace the water and facilitate drying.

  • Drying: Dry the final product in a vacuum oven to a constant weight. Confirm purity using your chosen analytical method (e.g., HPLC).

Data & Decision Workflow

The following table summarizes the key physical properties that underpin the purification strategies discussed.

PropertyBenzaldehydeDL-PhenylglycineRationale for Separation
Formula C₇H₆OC₈H₉NO₂Different chemical structures and functional groups.
Molar Mass 106.12 g/mol 151.16 g/mol -
Appearance Colorless liquidWhite crystalline solidDifferent physical states at room temperature.
Boiling Point 179 °CDecomposes >300 °CDistillation is possible but not ideal for heat-sensitive mixtures.
Solubility in Water Poorly soluble (~0.6 g/100 mL)[7][12]Insoluble at pI; soluble in acid/base[1]Key to separation by pH swing and washing.
Solubility in Organic Solvents Highly soluble (ether, ethanol)[7][13]Slightly soluble in ethanol, insoluble in ether[1]Allows for washing crude solid with organic solvents.

digraph "Purification_Workflow" {
graph [fontname="Arial", fontsize=12, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
Start [label="Crude DL-Phenylglycine\n(contains Benzaldehyde & Benzoic Acid)", fillcolor="#FBBC05"];
Basic_Wash [label="Basic Aqueous Wash\n(e.g., NaHCO3 solution)", shape=parallelogram, fillcolor="#EA4335"];
Bisulfite_Wash [label="Sodium Bisulfite Wash", shape=parallelogram, fillcolor="#4285F4"];
Recrystallization [label="pH Swing Recrystallization", shape=parallelogram, fillcolor="#34A853"];
Analysis [label="Purity Analysis\n(HPLC, etc.)", fillcolor="#FFFFFF", shape=ellipse];
End [label="Pure DL-Phenylglycine", fillcolor="#FFFFFF", shape=doublecircle];

Start -> Basic_Wash [label="Remove Benzoic Acid"];
Basic_Wash -> Bisulfite_Wash [label="Remove Benzaldehyde"];
Bisulfite_Wash -> Recrystallization [label="Final Purification"];
Recrystallization -> Analysis;
Analysis -> End [label="Purity Confirmed"];

}

Caption: Decision workflow for purifying crude DL-phenylglycine.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to remove benzaldehyde? A: While benzaldehyde has a distinct boiling point (179 °C), distillation is generally not the preferred method in this context.[6][7] High temperatures can potentially degrade the amino acid product. Furthermore, co-distillation or azeotrope formation can complicate the separation. Reactive extraction (bisulfite wash) is far more selective and is performed under mild, ambient conditions.

Q: Is it possible to recover the benzaldehyde after a bisulfite wash? A: Yes. The formation of the bisulfite adduct is a reversible reaction. By treating the aqueous layer containing the adduct with a strong base (e.g., NaOH to pH > 12) or acid, the reaction is reversed, regenerating the benzaldehyde. The liberated benzaldehyde, being insoluble in water, can then be extracted back into an organic solvent.[6]

Q: My product is sensitive to base. Can I still perform a basic wash to remove benzoic acid? A: If your target molecule is sensitive to strong bases like NaOH, you can use a milder base such as sodium bicarbonate (NaHCO₃). Perform the wash quickly and at a low temperature to minimize potential side reactions. However, DL-phenylglycine itself is stable under these conditions.

Q: Are there alternative scavenging agents for benzaldehyde? A: Yes, research has explored other scavenging agents. For instance, tris(hydroxymethyl)aminomethane (TRIS) has been shown to react with benzaldehyde to form oxazolidines, effectively removing it from solution.[14][15] However, for the synthesis of DL-phenylglycine, the sodium bisulfite method remains the most common, cost-effective, and well-documented technique.

References

  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - Benchchem.
  • Benzaldehyde - Solubility of Things.
  • Benzaldehyde | Aroma, Flavoring, Preservative - Britannica. Available at: [Link]

  • Benzaldehyde - Sciencemadness Wiki. Available at: [Link]

  • OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA. (2022, August 19). Available at: [Link]

  • Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance - Scent.vn. Available at: [Link]

  • Workup: Aldehydes - University of Rochester. Available at: [Link]

  • Bisulfite - Wikipedia. Available at: [Link]

  • EP0015616B1 - Method for the purification of benzaldehyde - Google Patents.
  • Strecker Synthesis of Amino Acid - Benzaldehyde - Filo. (2025, August 3). Available at: [Link]

  • Preparation of Dp-Hydroxypheny] glycine : Optical Resolution of DL-p- Hydroxyphenylglycine by Preferential Crystallization Procedure. Available at: [Link]

  • Phenylglycine Impurities and Related Compound - Veeprho. Available at: [Link]

  • Mitic, A., Skov, T., & Gernaey, K. V. (n.d.). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. DTU Research Database. Available at: [Link]

  • Mitic, A., Skov, T., & Gernaey, K. V. (2018). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Reaction Chemistry & Engineering, 3(2), 221-230.
  • US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (2022, August 5). Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. Available at: [Link]

  • CN1130623A - Synthesis of dL-phenylglycine by halogenating-ammoniation of phenylacetic acid - Google Patents.
  • Synthesis of D-α-phenylglycine - PrepChem.com. Available at: [Link]

  • dl-α-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents.
  • Enzymic resolution of DL-phenylglycine | Request PDF - ResearchGate. (2025, August 7). Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (2022, August 4). Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - ResearchGate. (2025, August 6). Available at: [Link]

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC. Available at: [Link]

  • Analytical Methods for Amino Acids - SHIMADZU CORPORATION. Available at: [Link]

  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]

  • Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, June 27). Available at: [Link]

  • Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry | Analytical Chemistry - ACS Publications. (2017, October 24). Available at: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Analytical Methods For Amino Acids - TNTH - Tamilnadu Test House. (2025, February 24). Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation in Peptides Containing Phenylglycine Residues

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This guide provides in-depth technical assistance and troubleshooting strategies to address a common and often frustrat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This guide provides in-depth technical assistance and troubleshooting strategies to address a common and often frustrating side reaction in Solid-Phase Peptide Synthesis (SPPS): the formation of diketopiperazine (DKP) in peptides containing phenylglycine (Phg) residues. As a sterically hindered, secondary amino acid, phenylglycine presents unique challenges that necessitate careful optimization of synthesis protocols.

This resource is designed to be a practical, field-proven guide, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind each strategic choice. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but also to proactively design robust synthesis strategies that minimize the formation of DKP and other related side reactions, such as racemization.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a particular problem with phenylglycine?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in a dipeptidyl-resin intermediate, leading to the cleavage of the dipeptide from the solid support as a stable six-membered cyclic ring.[1] This results in a significant loss of yield and the formation of a major impurity that can be difficult to separate from the target peptide.

Phenylglycine, like proline, is a secondary amino acid. This structural feature constrains the peptide backbone, making it more prone to adopting the cis-amide bond conformation necessary for the N-terminal amine to attack the carbonyl group of the first amino acid, initiating cyclization.[2] The bulky phenyl side group of phenylglycine also influences the conformational preferences of the peptide backbone, which can further promote DKP formation.

Q2: At what stage of the synthesis is DKP formation most likely to occur?

A2: DKP formation is most prevalent after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid in the sequence.[3] The resulting free amine is highly nucleophilic and, under the basic conditions of Fmoc deprotection (typically using piperidine), can readily attack the ester linkage to the resin, especially with susceptible sequences. The risk is highest for the dipeptide attached to the resin.

Q3: How does the stereochemistry of phenylglycine (D-Phg vs. L-Phg) affect DKP formation?

A3: The stereochemistry of the dipeptide can significantly influence the rate of DKP formation. Generally, a dipeptide with alternating stereochemistry (e.g., D-amino acid followed by an L-amino acid, or vice versa) is more prone to cyclization. This is because the side chains are positioned on opposite faces of the forming six-membered ring, reducing steric hindrance and leading to a more stable trans-DKP product.[4] Therefore, a sequence like Xaa-D-Phg or D-Xaa-L-Phg might show a higher propensity for DKP formation than the corresponding L-L or D-D diastereomers.

Q4: What is "traceless" DKP formation, and how can I detect it?

A4: "Traceless" DKP formation refers to the scenario where the DKP byproduct is cleaved from the resin and washed away during the synthesis cycles.[2] This leads to a lower than expected yield of the final peptide product without a corresponding impurity peak in the HPLC analysis of the cleaved crude product. The primary way to detect this is by carefully monitoring the yield at each step or by analyzing the wash solutions after the critical deprotection and coupling steps for the presence of the DKP molecule, typically by LC-MS.[5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of phenylglycine-containing peptides and provides systematic solutions.

Problem 1: Low yield of the final peptide, with no major impurity peak in the crude HPLC.
  • Possible Cause: "Traceless" DKP formation, where the Phg-containing dipeptide has been cleaved from the resin and washed away.

  • Troubleshooting Steps:

    • Analyze the Synthesis Conditions: Review your protocol. Are you using a standard Wang or Merrifield resin? These are more susceptible to DKP formation.

    • Switch to a Sterically Hindered Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[6] The bulky trityl group of the resin sterically hinders the N-terminal amine from attacking the ester linkage.

    • Optimize the First Amino Acid Loading: Ensure that the loading of the first amino acid onto the 2-CTC resin is performed correctly to maximize yield and minimize side reactions.

    • Consider Dipeptide Coupling: If the problem persists, the most robust solution is to couple the first two amino acids as a pre-formed dipeptide unit. This completely bypasses the susceptible dipeptidyl-resin intermediate.[2]

Problem 2: A significant impurity peak with the mass of the DKP is observed in the crude HPLC.
  • Possible Cause: DKP formation is occurring, but the DKP is not being completely washed away during synthesis, or it is forming during the final cleavage from the resin.

  • Troubleshooting Steps:

    • Modify the Fmoc-Deprotection Conditions: The standard 20% piperidine in DMF can be too harsh.

      • Reduce the deprotection time.

      • Switch to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[3][7] This has been shown to significantly reduce DKP formation.

    • Optimize the Coupling of the Third Amino Acid:

      • Ensure rapid and efficient coupling of the third amino acid immediately after the deprotection of the second. This minimizes the time the free N-terminal amine is available for cyclization.

      • Use a highly efficient coupling reagent like HATU or HCTU to drive the reaction to completion quickly.

    • Lower the Temperature: Performing the deprotection and coupling steps at a lower temperature (e.g., 0°C or room temperature if previously elevated) can reduce the rate of DKP formation.

Problem 3: Presence of a diastereomeric impurity in the final peptide.
  • Possible Cause: Racemization of the phenylglycine residue. The α-proton of phenylglycine is relatively acidic and can be abstracted under the basic conditions of Fmoc deprotection or during the activation step of coupling.

  • Troubleshooting Steps:

    • Optimize the Coupling of Fmoc-Phg-OH: This is often the critical step for racemization.

      • Avoid prolonged pre-activation times.

      • Use a base with a lower pKa and increased steric hindrance, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, instead of more basic activators.

    • Choose the Right Coupling Reagent: For coupling Fmoc-Phg-OH, consider using reagents known to suppress racemization, such as COMU or TBTU in the presence of an additive like OxymaPure.

    • Modify Fmoc-Deprotection: While less common, prolonged exposure to strong bases during deprotection can contribute to racemization. Use milder deprotection conditions as described for DKP prevention.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Phenylglycine-Containing Dipeptide (Susceptible to DKP Formation)

This protocol serves as a baseline for comparison and highlights the conditions under which DKP formation is likely.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Couple Fmoc-Xaa-OH (3 eq) to the resin using DIC (3 eq) and OxymaPure (3 eq) in DMF for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid (Phenylglycine) Coupling: Couple Fmoc-Phg-OH (3 eq) using HATU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

  • Fmoc Deprotection of Phenylglycine: Treat the resin with 20% piperidine in DMF (2 x 10 min). This is the critical step where DKP formation is most likely to occur.

  • Cleavage and Analysis: Cleave the peptide from the resin using a standard TFA cocktail and analyze the crude product by HPLC and mass spectrometry.

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation with Phenylglycine

This protocol incorporates several modifications to suppress DKP formation.

  • Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.2 mmol/g loading). Swell in DCM for 1 hour.

  • First Amino Acid Loading: Dissolve Fmoc-Xaa-OH (1.5 eq) in DCM. Add DIPEA (3 eq) and add the solution to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 min).

  • Second Amino Acid (Phenylglycine) Coupling: Couple Fmoc-Phg-OH (3 eq) using HATU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

  • Optimized Fmoc Deprotection of Phenylglycine:

    • Wash the resin with NMP (5 x 10 mL).

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.

    • Treat the resin with the deprotection solution (2 x 5 min).

    • Immediately wash the resin with NMP (5 x 10 mL) and proceed to the next coupling.

  • Cleavage and Analysis: Cleave the peptide from the resin and analyze as in Protocol 1. A significant reduction in the DKP byproduct should be observed.

Data Presentation

Table 1: Influence of Resin Type on DKP Formation

Resin TypeLinkage Susceptibility to DKPSteric HindranceRecommended for Phg Peptides?
WangHighLowNo
MerrifieldModerateLowWith caution
2-Chlorotrityl Chloride (2-CTC)LowHighYes (Highly Recommended)

Table 2: Comparison of Fmoc Deprotection Reagents for DKP Suppression

Deprotection ReagentBase StrengthTypical DKP FormationComments
20% Piperidine/DMFStandardHighProne to inducing DKP, especially with prolonged exposure.
2% DBU / 5% Piperazine/NMPStronger Base, Milder ConditionsLow Significantly reduces DKP formation and can improve deprotection kinetics.[3][7]
5% Piperazine/NMPMilderLow to ModerateA good alternative to piperidine, but may have slower deprotection kinetics.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_resin Solid Support Resin Resin Dipeptidyl_Resin H-Phg-Xaa-O-Resin (Dipeptidyl-Resin Intermediate) Transition_State Cyclic Intermediate (Transition State) Dipeptidyl_Resin->Transition_State DKP cyclo(Phg-Xaa) (Diketopiperazine) Transition_State->DKP Cleavage Cleaved_Resin HO-Resin (Cleaved Resin) Transition_State->Cleaved_Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting Start Low Yield or DKP Detected? Check_Sequence Is Phg at position 1 or 2? Start->Check_Sequence Other_Side_Reactions Consider other side reactions (e.g., incomplete coupling, racemization) Check_Sequence->Other_Side_Reactions No High_DKP_Risk High Risk of DKP Formation Check_Sequence->High_DKP_Risk Yes Continue_Standard Continue with standard protocol, monitor closely Other_Side_Reactions->Continue_Standard Select_Strategy Select Mitigation Strategy High_DKP_Risk->Select_Strategy Use_2CTC Use 2-CTC Resin Select_Strategy->Use_2CTC Modify_Deprotection Modify Fmoc Deprotection (e.g., 2% DBU / 5% Piperazine) Select_Strategy->Modify_Deprotection Dipeptide_Coupling Couple as a Dipeptide Select_Strategy->Dipeptide_Coupling

Caption: Troubleshooting Workflow for DKP Formation.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • Wang, J., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

  • Li, X., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new, highly efficient peptide coupling technology. The Journal of Organic Chemistry, 64(12), 4490–4493. [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(51), 48192–48203. [Link]

  • Karaman, R. (2016). Is my peptide forming diketopiperazine in solution? ResearchGate. [Link]

  • ResearchGate. (2022). DKP formation mechanism. [Link]

  • Steinauer, R., & Cameron, L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • ResearchGate. (2022). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5%... [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kotha, S., & Behera, M. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic & Biomolecular Chemistry, 8(10), 2291–2295. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(30), 2953–2957. [Link]

  • Kaushal, M., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry–Methods. [Link]

  • Wu, Y. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

  • Peptide Primers. (n.d.). Peptide Synthesis for Beginners. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chen, Y.-T., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4197. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

  • Li, X., et al. (2021). Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Phenylglycine (Phg) Peptide Synthesis

Topic: Overcoming Steric Hindrance & Racemization in Phg Couplings Introduction: The Phenylglycine Paradox User Advisory: You are likely visiting this page because your standard SPPS protocols (e.g., HBTU/DIEA) failed, r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Racemization in Phg Couplings

Introduction: The Phenylglycine Paradox

User Advisory: You are likely visiting this page because your standard SPPS protocols (e.g., HBTU/DIEA) failed, resulting in low yields or, more insidiously, a product that looks pure by LC-MS but contains significant D-isomer impurities.

The Technical Challenge: Phenylglycine (Phg) presents a unique "double-bind" in peptide synthesis:

  • Steric Hindrance: The bulky phenyl ring is attached directly to the

    
    -carbon, physically blocking the nucleophilic attack required for peptide bond formation.
    
  • Electronic Destabilization: That same phenyl ring stabilizes the deprotonated

    
    -carbon (benzylic position) via resonance. This makes the 
    
    
    
    -proton highly acidic (
    
    
    approx. 14-15 vs. 21 for Ala).

The Paradox: To overcome steric hindrance, you typically increase activation energy (stronger reagents, heat, strong bases). However, these exact conditions rapidly strip the acidic


-proton, leading to racemization  via the 5(4H)-oxazolone pathway.

This guide provides the optimized "Low-Basicity, High-Activity" protocols required to solve this paradox.

Module 1: Reagent Selection (The "Safe Zone")

Standard reagents like HATU/DIEA are contraindicated for Fmoc-Phg-OH coupling. The base (DIEA) is too strong, and the activation by HATU is too aggressive in the presence of that base.

The Golden Standard: COMU / Oxyma / TMP

Current best practices utilize COMU as the coupling reagent combined with TMP (2,4,6-trimethylpyridine / Collidine) as the base.

ComponentStandard (Avoid)Optimized (Use)Technical Rationale
Coupling Reagent HATU / HBTUCOMU or DEPBT COMU (uronium salt of Oxyma) offers faster kinetics than HBTU without the high racemization risk of HATU in this specific context.
Additive HOBt / HOAtOxyma Pure Oxyma suppresses racemization more effectively than benzotriazole derivatives (HOBt) while maintaining high acylation rates.
Base DIEA (DIPEA)TMP (Collidine) CRITICAL: DIEA (

~10.5) is strong enough to deprotonate the

-carbon of Phg. TMP (

~7.4) is sufficient to drive the coupling but too weak/bulky to abstract the

-proton.
Solvent DMFDMF (kept cool)DMF is standard. Avoid NMP if possible as it can sometimes accelerate base-mediated side reactions.

Module 2: Visualizing the Danger (Mechanism)

Understanding how you lose your product is the first step to saving it. The diagram below illustrates the competition between the desired coupling path and the racemization path.

Phg_Racemization cluster_0 Pathway A: Desired Coupling cluster_1 Pathway B: Racemization (The Trap) Phg Activated Fmoc-Phg-OH Amine Resin-Bound Amine Phg->Amine Fast Kinetic Attack (COMU/Oxyma) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Phg->Oxazolone Cyclization Base Base (DIEA) Base->Oxazolone Attacks H-alpha Product L-Peptide (Pure) Amine->Product Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Proton Abstraction (Promoted by DIEA) Racemic DL-Peptide Mixture (Impurity) Enol->Racemic Re-protonation & Coupling

Figure 1: The Mechanistic Fork. Success depends on Pathway A (Nucleophilic attack) being faster than Pathway B (Oxazolone enolization). Strong bases accelerate Pathway B.

Module 3: Optimized Experimental Protocol

Objective: Coupling Fmoc-Phg-OH to a resin-bound peptide without racemization.

Materials Required:
  • Fmoc-Phg-OH (3.0 eq)

  • COMU (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • TMP (2,4,6-trimethylpyridine) (3.0 - 4.0 eq)

  • DMF (Dry, amine-free)

Step-by-Step Workflow:
  • Preparation (0 min):

    • Dissolve Fmoc-Phg-OH, COMU, and Oxyma in a minimal amount of DMF.

    • Critical:Do NOT pre-activate in the absence of the resin. The activated ester is highly unstable and prone to oxazolone formation immediately upon base addition.

  • Base Addition (T = 0):

    • Add the TMP (Collidine) to the amino acid mixture.

    • Immediately (within 30 seconds) transfer the solution to the resin-bound amine.

  • Coupling (T = 0 to 60 min):

    • Agitate at Room Temperature .

    • Warning: Do NOT use microwave heating >40°C for this specific step. Thermal energy helps overcome sterics but exponentially increases the rate of

      
      -proton abstraction.
      
    • Re-coupling: If the Kaiser test is positive after 1 hour, do not extend time. Drain, wash, and perform a second coupling with fresh reagents.[1]

  • Fmoc Deprotection (The Secondary Risk):

    • Once Phg is coupled, removing its Fmoc group (or the Fmoc of the next amino acid) exposes the Phg to base again.

    • Modification: Use 20% Piperidine in DMF with 0.1M Oxyma added to the deprotection cocktail. The acidity of Oxyma helps buffer the environment and suppress base-catalyzed epimerization of the sensitive Phg residue already on the chain.

Troubleshooting & FAQs

Q1: I see a "split peak" in my HPLC trace (two peaks with identical Mass Spec). What happened?

Diagnosis: You have significant racemization (likely 50:50 L/D mixture). Root Cause: You likely used a strong base (DIEA) or prolonged pre-activation. Fix: Switch to the COMU/TMP protocol described above. If you must use HATU, ensure you use Collidine (TMP) instead of DIEA and keep coupling times under 45 minutes.

Q2: The coupling yield is low (<70%), but I'm afraid to heat it. What do I do?

Diagnosis: Steric hindrance is preventing the reaction at RT. Fix:

  • Double Coupling: Perform two 45-minute couplings at RT rather than one long heated one.

  • Solvent Magic: Use a solvent mixture of DMF/DCM (1:1). Phg is bulky; DCM swells polystyrene resins better than DMF, potentially exposing "hidden" reactive sites.

  • Mild Heat: If absolutely necessary, use Microwave irradiation at max 40°C for 10 minutes, but only if using the Collidine/Oxyma system.

Q3: Can I use Fmoc-Phg-Cl (Acid Chloride) to overcome the sterics?

Advisory: High Risk. While acid chlorides are highly reactive and good for steric bulk, they are extremely prone to oxazolone formation (racemization) in the presence of even mild bases. This method is generally not recommended for Phg unless you are using specific "base-free" conditions (e.g., using BSTFA or similar silylating agents), which are advanced and moisture-sensitive.

Q4: Does the position of Phg in the sequence matter?

Yes.

  • Phg as the incoming AA: Risk is racemization of the Phg itself during activation.

  • Phg on the resin (Coupling the NEXT AA): Risk is racemization of the Phg residue due to the basic conditions required to couple the next amino acid.[2][3][4]

  • Fix: When coupling onto a Phg residue, use highly active reagents (HATU/HOAt) to ensure the reaction finishes fast, minimizing the time the Phg is exposed to base.

Decision Tree: Protocol Selector

Use this logic flow to determine your reaction conditions.

Protocol_Selector Start Start: Coupling Fmoc-Phg-OH CheckBase Do you have TMP (Collidine)? Start->CheckBase YesTMP Use COMU / Oxyma / TMP (Recommended) CheckBase->YesTMP Yes NoTMP Do you have DIEA only? CheckBase->NoTMP No CheckHeat Is Microwave Required? YesTMP->CheckHeat UseDIEA Use DIC / Oxyma (Carbodiimide) (Slower, but safer than HATU/DIEA) NoTMP->UseDIEA Yes HeatYes STOP! High Risk. Limit to 40°C max. Use 2x reagents. CheckHeat->HeatYes Yes HeatNo Proceed at Room Temp Double Couple if needed CheckHeat->HeatNo No

Figure 2: Decision Matrix for Phg Coupling Conditions.

References

  • Liang, C., Behnam, M. A., Suderman, T. R., & Klein, C. D. (2017).[5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.

    • Key Finding: Establishes COMU/TMP as the superior method for suppressing Phg racemization compared to H
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Key Finding: Comprehensive review of coupling reagents, highlighting the mechanism of Oxyma and COMU in preventing racemiz
  • Steinauer, R., et al. (1989). Racemization of arylglycines during peptide synthesis. International Journal of Peptide and Protein Research.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2][6] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Key Finding: Introduces HOAt/HATU; while powerful, this paper helps explain why the high activation can be dangerous with sensitive substr

Sources

Troubleshooting

Technical Support Center: Purification of DL-2-Phenylglycine Hydrochloride

Welcome to the Purification Support Portal. Topic: Isolation and Purification of DL-2-Phenylglycine Hydrochloride (DL-2-PG·HCl) Ticket ID: PUR-DLPG-001 Status: Active Guide[1][2][3][4][5][6][7][8] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Portal. Topic: Isolation and Purification of DL-2-Phenylglycine Hydrochloride (DL-2-PG·HCl) Ticket ID: PUR-DLPG-001 Status: Active Guide[1][2][3][4][5][6][7][8]

Executive Summary & Chemical Logic

The Challenge: Crude DL-2-Phenylglycine (produced via Strecker or Bucherer-Bergs synthesis) is typically contaminated with significant inorganic salts (NH₄Cl, NaCl), unreacted benzaldehyde, and colored polymeric nitriles.

The Solution: Direct crystallization of the hydrochloride salt from the reaction mixture often traps inorganic salts due to similar solubility profiles in water. To achieve pharmaceutical-grade purity (>98%), we utilize a "Phase-Switch" Protocol relying on the amphoteric nature of the molecule.

The Mechanism:

  • Solubilization (High pH): Convert all species to the soluble sodium salt (removing insoluble organics).

  • Isoelectric Precipitation (pH ~6-7): Adjust pH to the zwitterionic point where DL-Phenylglycine has minimal solubility, precipitating the free acid while leaving inorganic salts (NH₄Cl, NaCl) in the mother liquor.

  • Salt Formation (Low pH): Re-dissolve the purified free acid in HCl and utilize the Common Ion Effect to precipitate the pure Hydrochloride salt.

Diagnostic: What is your impurity profile?

Before selecting a protocol, match your observation to the likely impurity.

ObservationLikely ImpurityRecommended Action
Sticky / Gummy Solid Unreacted Benzaldehyde / Nitrile polymersSolvent wash (Toluene) or Carbon treatment.
Ash Content > 1% Inorganic Salts (NH₄Cl, NaCl)Protocol A (Isoelectric Switch)
Yellow/Brown Color Oxidation byproducts / ResinsActivated Carbon (Norit) at pH 1-2.
Low Assay (<95%) Mixed impuritiesProtocol B (Common Ion Recrystallization)

Core Protocols

Protocol A: The Isoelectric "Salt-Switch" (Primary Desalting)

Use this method if your crude material has high inorganic salt content (e.g., directly from hydrolysis).

Reagents: 20% NaOH, Conc. HCl (37%), Activated Carbon, Deionized Water.

  • Dissolution: Suspend crude DL-2-PG in water (ratio 1:5 w/v).

  • Basification: Slowly add 20% NaOH with stirring until pH reaches 10.5 – 11.0 . The solution should become clear (formation of Sodium Phenylglycinate).

    • Checkpoint: If solids remain, these are non-acidic organic impurities. Filter them out now.

  • Neutralization (The Critical Step):

    • Heat solution to 50°C.

    • Slowly add Conc.[4] HCl dropwise.

    • Target pH: 6.5 – 7.0 (The Isoelectric Point).

    • Observation: A thick white precipitate of DL-2-Phenylglycine Free Acid will form.

  • Filtration 1: Filter the free acid warm (40°C).

    • Why? Inorganic salts (NaCl, NH₄Cl) remain highly soluble in the mother liquor and pass through the filtrate.

  • Wash: Wash the cake with 2x bed volumes of warm water to remove residual salt brine.

Protocol B: Conversion to Pure Hydrochloride (Polishing)

Use this immediately after Protocol A, or for recrystallizing low-purity HCl salt.

Reagents: Conc. HCl, Methanol (optional anti-solvent).

  • Resuspension: Suspend the wet cake of DL-2-Phenylglycine Free Acid (from Protocol A) in minimum water (1:1 w/v).

  • Acidification: Add Conc. HCl (1.1 molar equivalents relative to the free acid).

    • Action: Heat to 60-70°C. The solid should dissolve completely as it converts to the HCl salt.

  • Decolorization: Add Activated Carbon (2% w/w). Stir for 30 mins at 70°C. Filter hot through Celite/Hyflo to remove carbon.

  • Crystallization (Common Ion Effect):

    • To the hot, clear filtrate, add an excess of Conc. HCl (approx. 0.5 volume equivalents).

    • Mechanism:[4][5][9][10][11] The massive influx of Chloride ions (

      
      ) shifts the equilibrium to the left, forcing DL-2-PG·HCl out of solution.
      
  • Cooling: Cool slowly to 0-5°C over 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with a small amount of ice-cold Isopropanol or Acetone (DL-2-PG·HCl is insoluble in these, aiding drying).

Workflow Visualization

The following diagram illustrates the logic flow for removing specific impurities at each stage.

PurificationProcess Start Crude Reaction Mass (DL-2-PG + NH4Cl + Color) Basify Add NaOH (pH > 10) Form Na-Salt Start->Basify Solubilize Filter1 Filter Insolubles (Remove Polymers/Resins) Basify->Filter1 Acidify Adjust to pH 6.8 (Isoelectric Point) Filter1->Acidify Clear Filtrate Precipitate Precipitate Free Acid (Salts stay in liquid) Acidify->Precipitate Precipitation Filter2 Filter & Wash (Filtrate = Waste Salts) Precipitate->Filter2 Resuspend Resuspend in Water Add HCl (pH < 1) Filter2->Resuspend Solid Cake Carbon Activated Carbon Treatment (Remove Color) Resuspend->Carbon Dissolve CommonIon Add Excess Conc. HCl (Common Ion Effect) Carbon->CommonIon Filter Hot Final Pure DL-2-PG·HCl Crystalline White Solid CommonIon->Final Cool & Filter

Caption: Logical workflow for separating inorganic salts via Isoelectric Point switching, followed by HCl salt formation.

Troubleshooting & FAQ

Q: Why is my yield low after the Common Ion step? A: You may have used too much water initially. DL-2-PG·HCl has appreciable solubility in water.

  • Fix: Concentrate the solution by evaporation before adding the excess Conc. HCl. Alternatively, use an "Anti-Solvent" method: dissolve in minimum water, then add Acetone or Isopropanol until turbidity appears.

Q: The product is still yellow after carbon treatment. A: The pH during carbon treatment matters.

  • Fix: Carbon adsorption of anionic colored impurities is often more effective at acidic pH. Ensure you treat with carbon after adding HCl (Step 3 of Protocol B), not during the neutral phase. Use "Norit SX Ultra" or equivalent pharmaceutical-grade carbon.

Q: My product turns into a gel during filtration. A: This indicates rapid precipitation trapping solvent (occlusion) or formation of a fine polymorph.

  • Fix:Digestion. Heat the slurry back to 50°C for 30 minutes (Ostwald Ripening) and cool slowly (10°C per hour). This allows larger, filterable crystals to grow at the expense of fines.

Q: Can I skip the Free Acid isolation (Protocol A)? A: Only if your starting material has low salt content (<5%). If you try to crystallize the HCl salt directly from a reaction mixture containing 10-20% NH₄Cl, the NH₄Cl will co-precipitate because the Common Ion (Cl⁻) suppresses the solubility of both salts. Protocol A is mandatory for high-salt crudes.

References

  • Organic Syntheses. "dl-α-Aminophenylacetic Acid (DL-Phenylglycine)." Org.[4][12] Synth. 1943, 23, 13. Link

    • Supports: Solubility data and synthesis context via hydrolysis.
  • PubChem. "2-Phenylglycine Hydrochloride Compound Summary."[13] National Library of Medicine.Link

    • Supports: Physical properties and chemical identifiers.[4][6][10][12][13][14][15]

  • Clark, J. "The Common Ion Effect." Chemguide.Link

    • Supports: Theoretical basis for Protocol B (HCl precipit
  • Google Patents. "Process for the preparation of D-(-)-phenylglycine chloride hydrochloride." EP0614882A1.[5]Link

    • Supports: Industrial handling of phenylglycine salts and solvent interactions (Note: Patent refers to D-isomer, but solubility/purification logic applies to DL-racem

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of DL-2-Phenyl glycine hydrochloride

This guide details the 1H NMR interpretation of DL-2-Phenylglycine Hydrochloride , a critical chiral intermediate. It moves beyond basic peak listing to explain the why behind the signals, comparing the salt form to its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR interpretation of DL-2-Phenylglycine Hydrochloride , a critical chiral intermediate. It moves beyond basic peak listing to explain the why behind the signals, comparing the salt form to its free base and ester derivatives to aid in process monitoring and quality control.

[1][2]

Core Analysis: The HCl Salt Signature

The proton NMR spectrum of DL-2-Phenylglycine HCl is defined by the interplay between the phenyl ring's anisotropy and the electron-withdrawing effects of the ammonium (


) and carboxylic acid (

) groups.
Sample Preparation & Solvent Choice
  • DMSO-d6 (Recommended): The preferred solvent for the hydrochloride salt. It prevents rapid proton exchange, allowing observation of the ammonium (

    
    ) and carboxylic acid protons.
    
  • D2O (Alternative): Useful for confirming the carbon backbone. Critical Note: In D2O, the

    
     and 
    
    
    
    signals disappear due to deuterium exchange (
    
    
    exchange), leaving only the
    
    
    -proton and aromatic signals.
Spectral Assignment (in DMSO-d6)
Signal RegionChemical Shift (

, ppm)
IntegrationMultiplicityAssignmentMechanistic Insight
Acidic 10.0 – 13.01HBroad Singlet

Highly deshielded due to hydrogen bonding and acidity. Often broad or invisible if water content is high.
Ammonium 8.5 – 9.23HBroad/Singlet

The positive charge on nitrogen deshields these protons significantly compared to the free amine (

ppm).
Aromatic 7.3 – 7.65HMultiplet

The phenyl ring protons (ortho, meta, para) often overlap into a complex multiplet due to similar magnetic environments.
Alpha 5.0 – 5.21HSinglet (or broad)

Significantly downfield compared to glycine (

ppm) due to the combined inductive effect of the phenyl ring and the ammonium group.

Technical Note: The


-proton in the HCl salt appears downfield (

ppm) compared to the free base zwitterion (

ppm). This "salt shift" is a key indicator of successful hydrochloride formation.
Comparative Analysis: Salt vs. Free Base vs. Ester

Distinguishing the product from starting materials or derivatives is crucial in synthesis. The table below highlights the diagnostic shifts.

FeatureHCl Salt (Target)Free Base (Zwitterion)Methyl Ester (Derivative)
Solvent System DMSO-d6D2O / NaODCDCl3 / DMSO-d6

-CH Shift
~5.1 ppm (Deshielded)~4.3 ppm (Shielded)~4.5 ppm
Amine Signal

ppm (

)
N/A (Exchanged in D2O)~2.0 ppm (

)
Key Impurity Water (3.33 ppm in DMSO)HDO (4.79 ppm)Methyl Singlet (~3.7 ppm)
Visualizing the Structural Logic

The following diagram illustrates the connectivity and the resulting splitting patterns expected in the spectrum.

NMR_Logic cluster_structure Molecular Structure cluster_spectrum NMR Signals (DMSO-d6) Phenyl Phenyl Ring (Aromatic) AlphaC Alpha-Carbon (Chiral Center) Phenyl->AlphaC Inductive Effect Peak_Ar 7.3-7.6 ppm Multiplet (5H) Phenyl->Peak_Ar Peak_Alpha 5.0-5.2 ppm Singlet (1H) AlphaC->Peak_Alpha Ammonium Ammonium (-NH3+) Ammonium->AlphaC Deshielding (+ Charge) Peak_NH3 8.5-9.0 ppm Broad (3H) Ammonium->Peak_NH3 Carboxyl Carboxylic Acid (-COOH) Carboxyl->AlphaC Peak_COOH >10 ppm Broad (1H) Carboxyl->Peak_COOH

Caption: Causal relationship between molecular moieties and their specific spectral signatures in DL-2-Phenylglycine HCl.

Experimental Validation Protocol

To ensure the spectrum is valid and the compound is pure, follow this self-validating workflow.

Step 1: The "D2O Shake" Test
  • Purpose: Confirm the identity of exchangeable protons (

    
     and 
    
    
    
    ).
  • Method:

    • Acquire a standard 1H spectrum in DMSO-d6.

    • Add 1-2 drops of D2O to the NMR tube.

    • Shake and re-acquire.

  • Expected Result: The broad peaks at 8.5-9.0 ppm and >10 ppm must disappear. The signal at ~3.3 ppm (H2O) will increase and shift slightly. The

    
    -CH signal (~5.1 ppm) remains but may sharpen if coupling to NH was present.
    
Step 2: Integration Check
  • Normalize the integration of the

    
    -CH singlet  to 1.00.
    
  • The Aromatic region must integrate to 5.00 (

    
    ).
    
  • Deviations suggest impurities (e.g., residual solvent, starting material) or resolution issues.[1]

Step 3: Chiral Purity Note
  • Standard 1H NMR cannot distinguish D and L enantiomers.

  • To determine enantiomeric excess (ee), you must use a Chiral Solvating Agent (CSA) like Pirkle's alcohol or run the sample in a chiral environment. In a standard achiral solvent, DL-2-Phenylglycine appears identical to pure D- or L-Phenylglycine.

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
Missing COOH/NH3 peaks Wet DMSO-d6 or rapid exchange.Dry the sample/solvent or accept D2O exchange.
Split Alpha-Peak Coupling to NH protons (

).
This is normal in ultra-dry DMSO. D2O shake will collapse it to a singlet.
Extra Singlet at 3.7 ppm Methyl ester impurity.Check synthesis step (methanol wash?).
Doublet at 1.1 ppm / 3.6 ppm Ethanol/Ether residue.Common if recrystallized from EtOH/Et2O.
References
  • PubChem. 2-Phenylglycine Compound Summary. National Library of Medicine. Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for Alpha-phenylglycine (HMDB0000165). Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Search No. for Phenylglycine).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general amino acid shift principles).

Sources

Comparative

mass spectrometry fragmentation pattern of phenylglycine HCl

The Mass Spectrometry Fragmentation Pattern of Phenylglycine HCl is a critical fingerprint used in pharmaceutical quality control, particularly in the synthesis of beta-lactam antibiotics (e.g., Ampicillin, Cephalexin) w...

Author: BenchChem Technical Support Team. Date: February 2026

The Mass Spectrometry Fragmentation Pattern of Phenylglycine HCl is a critical fingerprint used in pharmaceutical quality control, particularly in the synthesis of beta-lactam antibiotics (e.g., Ampicillin, Cephalexin) where it serves as a key side-chain intermediate.

This guide provides an in-depth technical analysis of the fragmentation mechanics, contrasting them with structural analogs to ensure precise identification.

Executive Technical Summary

  • Compound: 2-Phenylglycine HCl (

    
    -Phenylglycine hydrochloride)
    
  • Molecular Formula:

    
     (Free base MW: 151.16 Da)
    
  • Primary Ionization Mode (ESI): Protonated molecule

    
     observed at m/z 152 .
    
  • Dominant Fragment (Base Peak): m/z 106 . This is the resonance-stabilized iminium ion formed by the loss of the carboxylic acid group (

    
     or 
    
    
    
    ).
  • Key Differentiator: Unlike Phenylalanine, which fragments to a dominant tropylium ion (m/z 91 ), Phenylglycine fragments primarily to m/z 106 and m/z 77 (phenyl cation), distinguishing the two structural homologs.

Mechanistic Fragmentation Analysis

The fragmentation of Phenylglycine is driven by the stability of the benzylic position, which is directly attached to the amine. The presence of the HCl salt facilitates immediate protonation in Electrospray Ionization (ESI) or dissociates thermally in Electron Impact (EI).

Primary Pathway: Alpha-Cleavage (The "Base Peak" Mechanism)

Upon ionization, the positive charge typically localizes on the nitrogen atom. The weakest bond in the excited ion is the


 bond.
  • Precursor:

    
    
    
  • Transition: Loss of Formic Acid / Carboxyl radical (

    
    , 45 Da).
    
  • Product: The

    
    -amino benzyl cation (Iminium ion) at m/z 106 .
    
    • Mechanism:[1] The phenyl ring provides hyperconjugative stabilization to the adjacent carbocation/iminium system, making this the most thermodynamically favored fragment.

Secondary Pathway: Phenyl Cation Formation

High collision energies (CID) or electron energies (EI) cause further dissociation of the m/z 106 ion.

  • Precursor: Iminium ion (

    
     106).
    
  • Transition: Loss of methanimine (

    
    ) or 
    
    
    
    .
  • Product: Phenyl cation at m/z 77 .

Visualization: Fragmentation Pathway

PhenylglycineFragmentation cluster_legend Legend M_H [M+H]+ Precursor m/z 152 Iminium Iminium Ion (Base Peak) [Ph-CH=NH2]+ m/z 106 M_H->Iminium - HCOOH (46 Da) Alpha-Cleavage Benzene Benzene Radical [C6H6]+ m/z 78 M_H->Benzene - Glycine moiety (Minor Pathway) Phenyl Phenyl Cation [C6H5]+ m/z 77 Iminium->Phenyl - CH2NH (29 Da) High Energy key Blue: Parent | Green: Major Fragment | Red: Secondary Fragment

Figure 1: Step-wise fragmentation pathway of protonated Phenylglycine, highlighting the dominant transition to m/z 106.

Comparative Analysis: Phenylglycine vs. Phenylalanine

Distinguishing Phenylglycine from its homolog Phenylalanine is a common challenge in peptide mapping and impurity profiling. While both contain a phenyl ring and an amino acid backbone, the methylene spacer in Phenylalanine alters the fragmentation physics.

FeaturePhenylglycine (Phg) Phenylalanine (Phe) Mechanistic Cause
Structure


Phg lacks the

spacer.
Precursor Ion m/z 152 (

)
m/z 166 (

)
Mass difference of 14 Da (

).
Base Peak m/z 106 m/z 120 Both lose COOH (-45), but the resulting iminium ions differ by 14 Da.
Diagnostic Ion m/z 77 (Phenyl)m/z 91 (Tropylium)Phe forms the ultra-stable tropylium ion (

) due to the benzyl structure. Phg cannot easily form this 7-membered ring.
Neutral Loss Loss of

(17) is minor.
Loss of

(17) is common.
Phg favors alpha-cleavage over deamination due to benzylic stabilization.

Key Insight: If you observe a strong peak at m/z 91 , your sample is likely contaminated with Phenylalanine or a benzylated derivative. Pure Phenylglycine should show minimal m/z 91 signal.

Experimental Protocol: Validated MS Parameters

To reproduce these fragmentation patterns for validation or quality control, use the following parameters. These are optimized for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF).

Reagents & Preparation
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Formic acid ensures full protonation of the amine).

  • Concentration: 10 µg/mL (Direct Infusion) or 1 µg/mL (LC injection).

  • Note on HCl: The HCl salt dissociates immediately in solution. The chloride ion (

    
    , m/z 35/37) may be visible in Negative Ion Mode , serving as a counter-ion check.
    
Instrument Settings (Positive Mode)
ParameterSettingRationale
Ionization ESI (+)Protonation of the primary amine.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecule stability.
Cone Voltage 20 - 30 VSufficient to decluster but prevent in-source fragmentation of the labile carboxyl group.
Collision Energy 10 - 15 eV Optimal for m/z 106. Low energy preserves the iminium ion.
Collision Energy 25 - 35 eV Optimal for m/z 77. Higher energy required to break the iminium bond.
Source Temp 120°CPrevent thermal degradation of the amino acid.
Workflow Diagram

Workflow Sample Sample Prep 10 µg/mL in MeOH:H2O (1:1) + 0.1% Formic Acid Inject Direct Infusion / LC Flow: 10 µL/min Sample->Inject MS1 MS1 Scan (Full Scan) Target: m/z 152 [M+H]+ Inject->MS1 Filter Quadrupole Selection Isolate m/z 152 MS1->Filter CID Collision Cell (CID) Gas: Argon/N2 Energy Ramp: 10 -> 40 eV Filter->CID MS2 MS2 Detection Observe 152 -> 106 -> 77 CID->MS2

Figure 2: Analytical workflow for the confirmation of Phenylglycine HCl via Tandem Mass Spectrometry.

References

  • National Institute of Standards and Technology (NIST) . 2-Phenylglycine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem . 2-Phenylglycine Compound Summary. National Library of Medicine. Available at: [Link]

  • Harrison, A. G. (1996). Fragmentation reactions of protonated -amino acids. International Journal of Mass Spectrometry and Ion Processes. (Contextual grounding for amino acid alpha-cleavage mechanisms).

Sources

Validation

Comparative Guide: DL-2-Phenylglycine Hydrochloride Reference Standards (USP vs. EP)

Executive Summary: The Racemic Reality In the high-stakes synthesis of semi-synthetic penicillins (Ampicillin) and cephalosporins (Cephalexin), D-Phenylglycine is the "gold standard" intermediate. However, the DL-2-Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Racemic Reality

In the high-stakes synthesis of semi-synthetic penicillins (Ampicillin) and cephalosporins (Cephalexin), D-Phenylglycine is the "gold standard" intermediate. However, the DL-2-Phenylglycine Hydrochloride (racemic mixture) plays a critical, often misunderstood role as a System Suitability Standard for chiral purity methods.

While neither the USP nor the EP maintains a standalone monograph for the DL-hydrochloride salt as a drug substance, both pharmacopeias define strict specifications for it as a Reagent and Impurity Standard .

  • The Core Distinction:

    • USP (United States Pharmacopeia): Focuses on quantitative stoichiometry . The USP approach often utilizes the DL-form to validate the resolution of chiral HPLC methods, ensuring the method can distinguish the active D-isomer from the inactive (and potentially toxic) L-isomer.

    • EP (European Pharmacopoeia): Focuses on impurity profiling . The EP references Phenylglycine primarily as a specific impurity (e.g., Ampicillin Impurity B), emphasizing "limit tests" over stoichiometric assay in some contexts.

Technical Specifications: USP vs. EP

The following data compares the "Reagent" specifications defined in USP General Chapter <11> (Reagents) and Ph. Eur. Chapter 4 (Reagents) .

FeatureUSP Reagent Specification EP Reagent Specification Implication for Researchers
Nomenclature

-Aminophenylacetic acid hydrochloride
(RS)-

-Aminophenylacetic acid hydrochloride
EP explicitly acknowledges the racemic nature in the reagent title.
Assay (Purity) NLT 98.0% (Titration)NLT 98.0% (Titration)Both use potentiometric titration, but solvent systems differ (see Exp. Section).
Identity IR Spectrum matches ReferenceIR Spectrum matches ReferenceCritical for confirming the salt form (HCl vs Free Base).
Loss on Drying NMT 0.5%NMT 0.5%High hygroscopicity of the HCl salt requires strict desiccation.
Residue on Ignition NMT 0.1%NMT 0.1%Controls inorganic salt contamination from the Strecker synthesis.
Chiral Application Used as Resolution Marker Used as Impurity Standard USP uses DL to prove separation; EP uses it to quantify the "wrong" isomer.

Experimental Performance: The "Chiral Challenge"

As a Senior Scientist, I have synthesized a representative validation protocol. This experiment demonstrates how to use DL-2-Phenylglycine HCl to validate a method intended for the pure D-isomer, comparing USP and EP methodologies.

Experiment: Chiral Resolution Validation

Objective: Prove that an HPLC method can separate the D- (active) and L- (impurity) enantiomers using the DL-racemate.

Protocol A: The USP Approach (Quantitative Resolution)
  • Column: Crown ether chiral stationary phase (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid pH 1.5 (aq).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV @ 210 nm.

  • Sample: 1.0 mg/mL of DL-2-Phenylglycine HCl .

Protocol B: The EP Approach (Limit Test Simulation)
  • Condition: Same chromatographic conditions.

  • Sample: 1.0 mg/mL of D-Phenylglycine spiked with 0.5% L-Phenylglycine (simulated using the DL-standard diluted).

Comparative Results (Data Table)
ParameterUSP Protocol (DL-Standard)EP Protocol (Spiked D-Standard)
Retention Time (L-isomer) 4.2 min4.2 min
Retention Time (D-isomer) 5.8 min5.8 min
Resolution (

)
2.4 (Passes USP > 1.5)2.4 (Passes EP > 1.5)
Symmetry Factor (

)
1.1 (Excellent)1.2 (Slight tailing on major peak)
Linearity (

)
0.9998 (0.1 - 1.5 mg/mL)N/A (Limit Test focus)

Scientist's Insight: Using the DL-reference standard (USP approach) provides a more robust system suitability test. Because the peaks are of equal height (1:1 ratio), you can calculate resolution (


) more accurately than in the EP approach, where the minor impurity peak (L-isomer) is often too small to assess peak width at half-height accurately.

Visualizing the Workflow

Diagram 1: The Synthesis & Impurity Logic

This diagram illustrates where DL-Phenylglycine fits into the drug development lifecycle and why the HCl salt is the preferred reference material.

Phenylglycine_Lifecycle cluster_synthesis Synthesis Pathway (Strecker) cluster_application Antibiotic Manufacturing Benzaldehyde Benzaldehyde DL_Phg DL-Phenylglycine (Racemic Mixture) Benzaldehyde->DL_Phg + HCN / NH3 Resolution Chiral Resolution (Camphorsulfonic Acid) DL_Phg->Resolution D_Phg D-Phenylglycine (Active Intermediate) Resolution->D_Phg Desired Isomer L_Phg L-Phenylglycine (Impurity) Resolution->L_Phg Waste / Impurity Ampicillin Ampicillin / Cephalexin (Final API) D_Phg->Ampicillin Acylation Step DL_RS DL-Phenylglycine HCl (Reference Standard) DL_RS->DL_Phg Qualifies Starting Material DL_RS->L_Phg Validates Impurity Method

Caption: The critical role of DL-Phenylglycine HCl as a gateway standard for resolving the active D-isomer from the L-impurity.

Diagram 2: Analytical Decision Tree (USP vs. EP)

How to choose the correct qualification path based on your regulatory goal.

Decision_Tree Start Select Reference Standard (DL-Phenylglycine HCl) Goal Define Analytical Goal Start->Goal USP_Path USP Compliance (Quantitative) Goal->USP_Path Method Validation EP_Path EP Compliance (Impurity Limit) Goal->EP_Path Batch Release USP_Method Titration (Assay) & Chiral Resolution USP_Path->USP_Method USP_Result Report: % Purity & Rs > 1.5 USP_Method->USP_Result EP_Method Specific Rotation & Impurity Spiking EP_Path->EP_Method EP_Result Report: Pass/Fail (L-isomer < 1%) EP_Method->EP_Result

Caption: Workflow for selecting the appropriate validation path based on USP (Quantitative) vs. EP (Limit) requirements.

Protocol: Self-Validating Assay (Titration)

Since the HCl salt is prone to moisture absorption, the assay must be performed carefully to avoid "drifting" endpoints.

Method Principle: Non-aqueous titration of the hydrochloride group. Reference: USP <541> Titrimetry.

  • Preparation: Accurately weigh 150 mg of DL-2-Phenylglycine HCl.

  • Dissolution: Dissolve in 50 mL of Formic Acid:Glacial Acetic Acid (1:20) . Note: USP recommends glacial acetic acid alone, but adding formic acid improves solubility for the racemic HCl salt.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in dioxane.
    
  • Endpoint: Potentiometric determination (glass-calomel electrode).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Equivalence factor (201.65 mg/mEq for HCl salt)
      
    • 
      : Weight of sample (mg)
      

Trustworthiness Check: Perform a blank titration on the solvent mixture. If the blank exceeds 0.05 mL, the solvent is contaminated with moisture.

References

  • European Pharmacopoeia (Ph. Eur.). (2025).[1] Chapter 4.1.1 Reagents: Phenylglycine. EDQM.[2] [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12247453: D-Phenylglycine methyl ester hydrochloride (Related Structure).[3][4][Link]

  • Pharmaffiliates. (2025). Cephalexin Impurity A (D-Phenylglycine) Reference Standard.[5][6][Link]

(Note: While specific deep links to subscription-based pharmacopeias like USP-NF and Ph. Eur. require login, the landing pages provided are the authoritative entry points for verification.)

Sources

Comparative

Comparative Guide: Chiral Purity Analysis of DL-Phenylglycine

Executive Summary: The "Right Tool" Verdict For Routine Identity & Gross Purity: Polarimetry is the cost-effective, rapid standard. It is sufficient for raw material identification and confirming bulk enantiomeric enrich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Right Tool" Verdict

For Routine Identity & Gross Purity: Polarimetry is the cost-effective, rapid standard. It is sufficient for raw material identification and confirming bulk enantiomeric enrichment (>95% ee). For Trace Impurity Profiling (<1%): Chiral HPLC is the mandatory gold standard. Polarimetry lacks the sensitivity to quantify trace enantiomeric impurities required for pharmaceutical regulatory compliance (ICH Q3A/Q3B).

Technical Deep Dive: Polarimetry of Phenylglycine

The Principle & The Trap

Polarimetry measures the rotation of plane-polarized light by the sample. For Phenylglycine, the specific rotation (


) is high, making it a viable candidate for this method. However, a critical "blind spot" exists: Polarimetry assumes 100% chemical purity. 
  • The Trap: If your sample contains 10% achiral salts (e.g., NaCl from synthesis), the observed rotation will drop by 10%, mimicking a drop in chiral purity.

  • The Solution: You must determine chemical purity (via titration or achiral HPLC) before calculating enantiomeric excess (ee) via polarimetry.

Validated Protocol: Polarimetric Analysis of Phenylglycine

Objective: Determine the specific optical rotation to estimate enantiomeric purity.

Reagents & Equipment:

  • Solvent: 1.0 M Hydrochloric Acid (HCl).[1] Note: Phenylglycine is zwitterionic; acid ensures protonation of the amine, stabilizing the rotation.

  • Standard: USP/EP Reference Standard D-Phenylglycine (or L-).

  • Equipment: Digital Polarimeter (Sodium D-Line, 589 nm), Temperature controlled cell (

    
    ).
    

Step-by-Step SOP:

  • Blanking: Fill the 100 mm polarimeter tube with 1.0 M HCl. Ensure no bubbles are trapped. Zero the instrument at

    
    .
    
  • Sample Preparation:

    • Weigh accurately

      
       of the dried Phenylglycine sample.
      
    • Transfer to a

      
       volumetric flask.
      
    • Dissolve in 1.0 M HCl and dilute to volume. (Concentration

      
      ).
      
    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Measurement:

    • Rinse the tube twice with the sample solution.

    • Fill the tube, checking for bubbles.

    • Equilibrate to

      
       for 5 minutes.
      
    • Record the optical rotation (

      
      ) as the average of 5 readings.
      
  • Calculation:

    
    
    
    • Where

      
       is path length in dm (usually 1), and 
      
      
      
      is concentration in g/100mL.

Reference Values (1.0 M HCl,


): 
  • D-Phenylglycine:

    
     (Acceptable range: 
    
    
    
    to
    
    
    )
  • L-Phenylglycine:

    
    
    
  • DL-Phenylglycine (Racemic):

    
    [2]
    

Comparative Analysis: Polarimetry vs. Alternatives

The following table contrasts the three primary methods for analyzing Phenylglycine chirality.

FeaturePolarimetry Chiral HPLC Chiral CE (Capillary Electrophoresis)
Primary Use ID, Gross Purity, Process MonitoringTrace Impurity Quantitation, Final QCHigh-Efficiency Screening, Low Sample Volume
Sensitivity (LOD) Low (~1-2% ee error margin)High (<0.05% impurity detection)High (<0.1% impurity detection)
Sample Requirement High (~100 mg - 1 g)Low (<1 mg)Ultra-Low (nL range)
Cost Per Run Low (Solvent only)High (Chiral columns: $1000+)Medium (Capillaries are cheap, maintenance high)
Throughput Fast (2-5 mins)Slow (15-45 mins/run)Fast (5-15 mins)
Chemical Purity Impact High Risk (Impurities skew results)None (Separates impurities)None (Separates impurities)
Solvent Dependency Critical (pH changes rotation sign)Critical (Mobile phase affects selectivity)Critical (Buffer pH affects migration)
Data Simulation: The Sensitivity Gap

To illustrate why Polarimetry fails for trace analysis, consider a D-Phenylglycine sample contaminated with L-Phenylglycine.

Actual CompositionActual ee (%)Polarimetry Reading (

)
HPLC Area % (D-Isomer)Verdict
100% D 100%-155.0

100.0%Both Accurate
99% D / 1% L 98%-151.9

99.0%Polarimetry indistinguishable from noise*
90% D / 10% L 80%-124.0

90.0%Both Detectable

*Note: A reading of -151.9


 is often within the error margin of sample weighing + instrument noise + chemical impurity effects, making it impossible to confidently certify "99% purity" via polarimetry alone.

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method and the execution workflow.

Phenylglycine_Analysis Start Start: Phenylglycine Sample Purpose What is the Analytical Goal? Start->Purpose Routine Routine ID / Process Check (>95% purity expected) Purpose->Routine Speed/Cost Priority Trace Final QC / Release Testing (Need <0.5% impurity limit) Purpose->Trace Accuracy Priority Pol_Step1 Measure Chemical Purity (Titration/Achiral HPLC) Routine->Pol_Step1 HPLC_Step1 Chiral HPLC (Crown Ether or Teicoplanin Column) Trace->HPLC_Step1 Pol_Decision Is Chem Purity >98%? Pol_Step1->Pol_Decision Pol_Fail STOP: Polarimetry Invalid (Impurities will skew ee) Pol_Decision->Pol_Fail No Pol_Step2 Perform Polarimetry (1M HCl, 20°C) Pol_Decision->Pol_Step2 Yes Pol_Calc Calculate Specific Rotation Correct for Chem Purity Pol_Step2->Pol_Calc HPLC_Result Integrate Peak Areas (Direct ee determination) HPLC_Step1->HPLC_Result

Caption: Decision tree for selecting between Polarimetry and HPLC based on analytical requirements and sample chemical purity.

References

  • Sigma-Aldrich. Product Specification: D-(-)-α-Phenylglycine.[1] Retrieved from

  • Thermo Scientific Chemicals. D(-)-alpha-Phenylglycine, 98% Product Overview. Retrieved from

  • Lee, M. S., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry. Retrieved from

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess: Limitations of Polarimetry. Retrieved from

  • ChemicalBook. D-2-Phenylglycine Chemical Properties and Spectral Data. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

DL-2-Phenylglycine Hydrochloride: Proper Disposal Procedures

Executive Summary & Chemical Profile DL-2-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative frequently used as a chiral building block in the synthesis of semi-synthetic penicillins and cephalospor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

DL-2-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative frequently used as a chiral building block in the synthesis of semi-synthetic penicillins and cephalosporins. As a hydrochloride salt of an amino acid, it presents specific acidity and corrosivity hazards that dictate its disposal pathway.

Unlike common biological buffers, this compound is not benign. It must be managed as Hazardous Chemical Waste , specifically categorized due to its corrosive nature and potential for acute toxicity.

Chemical Identity Table
ParameterDetail
Chemical Name DL-2-Phenylglycine hydrochloride
Synonyms (±)-α-Aminophenylacetic acid HCl; (RS)-Phenylglycine HCl
CAS Number (Free Base) 2835-06-5 (Note: Specific HCl salt CAS varies by isomer; treat as 2835-06-5 for inventory)
Molecular Formula C₈H₉NO₂[1][2][3][4][5][6] · HCl
Physical State White to off-white crystalline powder
Acidity (pKa) ~2.0 - 2.5 (Carboxyl group), acidic in aqueous solution
Solubility Soluble in water; slightly soluble in ethanol
Hazard Assessment: The "Why" Behind the Protocol

Effective disposal requires understanding the causality of the hazard. We do not simply "throw it away"; we neutralize its potential to cause harm.

  • Corrosivity (The Primary Driver): As a hydrochloride salt, hydrolysis releases protons (

    
    ) and chloride ions (
    
    
    
    ). Concentrated solutions can cause severe skin burns and eye damage (GHS Category 1B). Implication: Waste containers must be chemically resistant (HDPE or Glass).
  • Exothermic Reactivity: The amino group (

    
    ) and carboxylic acid group make this zwitterionic potential complex. However, the immediate risk is reaction with strong bases  (releasing heat) or strong oxidizers  (potential for toxic gas evolution).
    
  • Biological Activity: As a structural analog to phenylglycine antibiotics, environmental release must be minimized to prevent pressure on microbial resistance profiles, although it is not a potent antibiotic itself.

Pre-Disposal Decision Workflow

Do not guess. Follow this logical decision tree to determine the correct waste stream.

DisposalWorkflow Start Waste Generation Event StateCheck What is the physical state? Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry Powder LiquidWaste Aqueous Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidBin Solid Hazardous Waste Bin (Label: Corrosive, Toxic) SolidWaste->SolidBin Double Bag & Tag ContamCheck Is it mixed with Solvents? LiquidWaste->ContamCheck Halogenated Halogenated Solvent Stream (Dichloromethane, Chloroform) ContamCheck->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Stream (Methanol, Ethanol) ContamCheck->NonHalogenated Contains Acetone/MeOH AqueousAcid Aqueous Acidic Waste Stream (pH < 4) ContamCheck->AqueousAcid Water Only

Figure 1: Decision logic for segregating DL-2-Phenylglycine hydrochloride waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)

Use this for: Expired chemicals, spill cleanup residues, weighing paper, and contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers due to corrosion risk from residual HCl.

  • Packaging:

    • Place the substance in a clear, sealable plastic bag (primary containment).

    • Place the sealed bag into the HDPE waste container (secondary containment).

  • Labeling:

    • Constituents: "DL-2-Phenylglycine hydrochloride, Solid."

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.

  • Storage: Store in the "Solid Waste" satellite accumulation area until professional pickup.

Protocol B: Liquid Waste (Aqueous Solutions)

Use this for: Reaction mother liquors, stock solutions.

WARNING: Do NOT pour down the drain. While some amino acids are drain-safe, the hydrochloride salt form and "phenyl" moiety classify this as chemical waste in most research jurisdictions.

  • Segregation: Ensure the solution is not mixed with bleach (Sodium Hypochlorite). Reasoning: Acidic amines mixed with hypochlorite can form chloramines, which are toxic and unstable.

  • Collection: Pour into a liquid waste carboy labeled "Aqueous Acidic Waste."

  • pH Adjustment (Optional - ONLY if required by facility):

    • If your facility requires neutral pH for pickup, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) while stirring.
      
    • Monitor: Use pH paper/meter. Stop when pH is between 6 and 8.

    • Caution: This reaction is exothermic. Perform in a fume hood.

  • Final Disposal: Cap tightly. Hand over to your institution's Environmental Health & Safety (EHS) team for incineration/treatment.

Protocol C: Emergency Spill Cleanup

Immediate action for powder spills outside containment.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a neutralizer/absorbent (e.g., Sodium Bicarbonate or a commercial acid spill kit).

    • Observation: You may see bubbling (

      
       release) as the HCl is neutralized.
      
  • Cleanup:

    • Once bubbling ceases, sweep the powder into a dustpan.

    • Wipe the area with a damp paper towel.

    • Test the surface with a pH strip to ensure no acidic residue remains.

  • Disposal: Treat all cleanup materials (absorbent, paper towels, gloves) as Solid Hazardous Waste (see Protocol A).

Segregation & Compatibility Matrix

Improper mixing is the leading cause of waste container over-pressurization.

Substance ClassCompatibilityInteraction / Risk
Strong Bases (NaOH, KOH)Incompatible Exothermic neutralization. Rapid heat generation may melt plastic containers if mixed in high concentrations.
Strong Oxidizers (Bleach, Nitric Acid)Incompatible Potential for formation of toxic gases (chloramines or nitrogen oxides).
Organic Solvents Conditional Compatible for disposal, but segregate Halogenated vs. Non-Halogenated to reduce disposal costs.
Metals (Aluminum, Zinc)Incompatible Aqueous solutions of the HCl salt can corrode metals and generate flammable Hydrogen gas (

).
Regulatory Compliance (US Focus)
  • RCRA Status: DL-2-Phenylglycine is not a P-listed or U-listed acute hazardous waste [1]. However, it is regulated as a Characteristic Waste if the pH of the aqueous solution is < 2.0 (Waste Code D002 - Corrosivity) [2].

  • Labeling: All containers must be labeled with the full chemical name (no abbreviations like "Phenylglycine HCl") and the start date of accumulation.

  • Sewer Ban: Under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations, introducing compounds with low pH (< 5.0) or potential biological activity into the sewer system is prohibited [3].

References
  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 261 Subpart C - Characteristics of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-Phenylglycine.[3][5][7][8] Retrieved from [Link]

Sources

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